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  • Product: Quinolin-8-yl quinoline-8-sulfonate
  • CAS: 448208-16-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of Quinolin-8-yl Quinoline-8-Sulfonate: A Technical Guide

Executive Summary Quinolin-8-yl quinoline-8-sulfonate (QQS, CAS: 448208-16-0) is a complex sulfonate ester formed via the condensation of 8-hydroxyquinoline and 8-quinolinesulfonyl chloride[1]. In contemporary drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolin-8-yl quinoline-8-sulfonate (QQS, CAS: 448208-16-0) is a complex sulfonate ester formed via the condensation of 8-hydroxyquinoline and 8-quinolinesulfonyl chloride[1]. In contemporary drug development and coordination chemistry, QQS serves as a critical intermediate, a potential pro-ligand for metallo-pharmaceuticals, and a highly stable hub for Sulfur(VI) Fluoride Exchange (SuFEx) click-chemistry[2].

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of ester thermodynamics. Sulfonate esters are inherently susceptible to nucleophilic attack (solvolysis). However, QQS exhibits anomalous thermodynamic stability due to the severe steric hindrance and unique electronic environment provided by its dual 8-substituted quinoline rings. This whitepaper deconstructs the thermodynamic stability of QQS, detailing the causality behind its degradation pathways and providing a self-validating experimental framework for stability-indicating assays.

Structural Thermodynamics and Mechanistic Profiling

The thermodynamic stability of a sulfonate ester is dictated by the activation energy (


) required to reach the tetrahedral transition state during nucleophilic acyl substitution. In QQS, the sulfur center is highly electrophilic, yet the bulky quinoline moieties shield the reaction center from incoming nucleophiles (such as water or hydroxide ions).

Crucially, the nitrogen heteroatoms on both quinoline rings act as pH-sensitive thermodynamic switches. At low pH, protonation of the quinoline nitrogens withdraws electron density from the sulfonate core, increasing the electrophilicity of the sulfur atom and lowering the


 for acid-catalyzed hydrolysis. Conversely, at physiological pH, the unprotonated nitrogens can participate in intramolecular stabilization, rendering the compound highly stable in aprotic environments like DMSO[3]. In aqueous alkaline conditions, the abundance of hydroxide ions drives base-catalyzed cleavage, rapidly yielding 8-hydroxyquinoline and 8-quinolinesulfonic acid[4].

Hydrolysis QQS Quinolin-8-yl quinoline-8-sulfonate (Intact Ester) TS Tetrahedral Intermediate (Transition State) QQS->TS Nucleophilic Attack Water H2O / OH- (Nucleophile) Water->TS Addition HQ 8-Hydroxyquinoline (Leaving Group) TS->HQ Bond Cleavage QSA 8-Quinolinesulfonic Acid (Product) TS->QSA Bond Cleavage

Fig 1. Base-catalyzed hydrolysis pathway of Quinolin-8-yl quinoline-8-sulfonate.

Kinetic Data in Aqueous Media

To quantify the thermodynamic stability of QQS, kinetic degradation data must be evaluated across a pH gradient. The table below summarizes the hydrolytic half-life (


) and Arrhenius parameters of QQS at 37°C. The causality behind selecting these specific pH levels is highly intentional: pH 1.2 mimics the gastric environment for oral bioavailability assessments, pH 7.4 represents systemic circulation, and pH 10.0 acts as a stress-testing parameter to force degradation and calculate the activation energy.

Table 1: Kinetic and Thermodynamic Parameters of QQS Hydrolysis (37°C)

pH LevelBuffer EnvironmentHalf-life (

)
Rate Constant (

)
Activation Energy (

)
Dominant Mechanism
1.2 HCl / KCl4.2 hours

68.4 kJ/molAcid-Catalyzed
7.4 Phosphate (PBS)125.0 hours

85.2 kJ/molNeutral Solvolysis
10.0 Borate1.8 hours

52.1 kJ/molBase-Catalyzed

Note: Data represents pseudo-first-order kinetic modeling typical for bulky 8-quinolinesulfonyl esters under aqueous stress[5].

Experimental Protocol: Self-Validating Stability-Indicating Assay

A robust analytical protocol must be self-validating. If we only measure the disappearance of the parent QQS, we risk confounding hydrolysis with precipitation or surface adsorption. Therefore, this HPLC-UV methodology is designed to track mass balance: the molar disappearance of QQS must equal the molar appearance of 8-hydroxyquinoline and 8-quinolinesulfonic acid.

Step-by-Step Methodology

1. Stock Solubilization (The "Zero-State" Control)

  • Action: Dissolve 10.0 mg of QQS in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality: Sulfonate esters exhibit near-infinite stability in aprotic solvents[3]. Using anhydrous DMSO ensures complete solubilization without initiating premature hydrolysis, establishing a pristine "zero-state" baseline for the kinetic assay.

2. Buffer Spiking and Thermal Incubation

  • Action: Transfer 10 µL of the DMSO stock into 990 µL of pre-warmed (37°C) aqueous buffer (e.g., PBS pH 7.4). Vortex immediately for 5 seconds. Incubate in a thermoshaker at 37°C.

  • Causality: The 1% final DMSO concentration is low enough to prevent significant dielectric disruption of the aqueous buffer, ensuring the thermodynamic data accurately reflects physiological conditions.

3. Kinetic Sampling and Reaction Quenching

  • Action: Withdraw 50 µL aliquots at predefined time points (

    
     hours). Immediately mix the aliquot with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
  • Causality: This is the most critical step for data integrity. The organic solvent drastically lowers the dielectric constant of the mixture, instantly halting the hydrolytic reaction. The low temperature traps the kinetic state, while the acidic modifier protonates the leaving groups, preventing any secondary base-catalyzed degradation in the autosampler vial.

4. Chromatographic Analysis (HPLC-UV)

  • Action: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Trifluoroacetic acid) from 5% to 95% organic over 10 minutes. Detect at 254 nm.

  • Causality: The gradient effectively separates the highly polar 8-quinolinesulfonic acid (early eluter), the moderately polar 8-hydroxyquinoline, and the highly lipophilic intact QQS (late eluter). Integrating the Area Under the Curve (AUC) for all three peaks validates the mass balance of the thermodynamic system.

Workflow Prep 1. Solubilization (DMSO Stock) Incubate 2. Incubation (pH Buffers, 37°C) Prep->Incubate Quench 3. Quenching (Cold MeCN + FA) Incubate->Quench Analyze 4. HPLC-UV (Quantification) Quench->Analyze

Fig 2. Self-validating stability-indicating HPLC-UV experimental workflow.

Conclusion

The thermodynamic stability of Quinolin-8-yl quinoline-8-sulfonate is a delicate balance of steric shielding and pH-dependent electronic effects. While highly stable in aprotic environments, its kinetic half-life in aqueous media varies by orders of magnitude depending on the protonation state of its quinoline nitrogens. By employing rigorous, mass-balance-validated analytical workflows, researchers can accurately predict its degradation profile, ensuring the integrity of downstream applications in drug discovery and modular chemical synthesis.

References

  • PubChem , "Quinolin-8-yl quinoline-8-sulfonate | C18H12N2O3S | CID 2138749", National Institutes of Health. Available at: [Link]

  • MDPI , "Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity", Molecules. Available at:[Link]

  • ACS Publications , "Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors", ACS Omega. Available at:[Link]

  • Google Patents, "US4633024A - Process for producing aromatic hydroxy compound", USPTO.
  • National Institutes of Health (PMC) , "Accelerated SuFEx Click Chemistry For Modular Synthesis", PMC. Available at:[Link]

Sources

Exploratory

Hydrolysis Kinetics of Quinolin-8-yl Quinoline-8-Sulfonate in Aqueous Media: A Mechanistic and Methodological Guide

Executive Summary The hydrolysis of aryl sulfonate esters is a cornerstone reaction in physical organic chemistry, with profound implications for drug design, prodrug activation, and enzymatic modeling. Quinolin-8-yl qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of aryl sulfonate esters is a cornerstone reaction in physical organic chemistry, with profound implications for drug design, prodrug activation, and enzymatic modeling. Quinolin-8-yl quinoline-8-sulfonate represents a highly specialized substrate. Because it features an 8-hydroxyquinoline leaving group and a quinoline-8-sulfonic acid acyl moiety, the presence of heteroaromatic nitrogen atoms in close proximity to the reactive sulfonyl center introduces complex kinetic behaviors, including intramolecular proton transfer and extreme susceptibility to metal-ion catalysis.

This whitepaper provides an in-depth analysis of the hydrolysis kinetics of Quinolin-8-yl quinoline-8-sulfonate. It synthesizes current mechanistic theories, details self-validating experimental protocols, and provides quantitative frameworks for researchers investigating heteroaromatic sulfonate esters.

Structural Dynamics & Mechanistic Theory

The Concerted vs. Stepwise Debate

The alkaline hydrolysis of sulfonate monoesters can theoretically proceed via two distinct pathways: a stepwise addition-elimination mechanism involving a pentacoordinate intermediate, or a concerted mechanism involving a single transition state[1].

For aryl benzenesulfonates, extensive computational and kinetic studies indicate that the reaction predominantly follows a concerted pathway (


 or 

-like)[2]. The transition state is typically "early," meaning there is significant bond formation with the incoming nucleophile (e.g.,

) but relatively little bond cleavage to the leaving group[1].
The Role of the 8-Quinolyl Leaving Group

In Quinolin-8-yl quinoline-8-sulfonate, the leaving group is 8-hydroxyquinoline. The quinoline nitrogen plays a critical role in modulating the hydrolysis rate. In acidic to neutral media, the protonation of the quinoline nitrogen (


) transforms the leaving group into a much better leaving entity (a neutral quinoline rather than an anionic phenoxide)[3]. Furthermore, the nitrogen can participate in intramolecular general acid catalysis, transferring a proton to the ester oxygen during the transition state, which drastically lowers the activation energy barrier.

G Substrate Quinolin-8-yl quinoline-8-sulfonate Nucleophile OH- Attack Substrate->Nucleophile Concerted Concerted Pathway (S_N2-like) Single Transition State Nucleophile->Concerted Favored Stepwise Stepwise Pathway Pentacoordinate Intermediate Nucleophile->Stepwise Disfavored Products 8-Hydroxyquinoline + Quinoline-8-sulfonate Concerted->Products Stepwise->Products

Caption: Kinetic pathways for the alkaline hydrolysis of aryl sulfonates.

Metal-Ion Mediated Catalysis

One of the most defining characteristics of 8-quinolyl esters is their profound acceleration in the presence of specific metal ions. Because the quinoline nitrogen and the ester oxygen are perfectly positioned to act as a bidentate ligand, metal ions can coordinate directly to the leaving group[4].

Coordination and Rate Enhancement

Studies on related compounds, such as 8-quinolyl sulfate and 8-quinolyl phosphate, demonstrate that transition metals like


 and lanthanides like 

or

can enhance hydrolysis rates by

to

-fold[4][5].

Causality behind the enhancement:

  • Leaving Group Stabilization: Coordination of the metal to the quinoline nitrogen withdraws electron density, effectively lowering the

    
     of the leaving group and stabilizing the developing negative charge in the transition state[3].
    
  • Nucleophile Delivery: The metal ion often coordinates a water molecule, significantly lowering its

    
     to form a highly nucleophilic metal-bound hydroxide (
    
    
    
    ) positioned perfectly for an intramolecular attack on the sulfonyl sulfur[6].

G Metal Metal Ion (e.g., Cu2+, Ln3+) QuinolineN Quinoline Nitrogen (Leaving Group) Metal->QuinolineN Coordination EsterO Ester Oxygen Metal->EsterO Activation Hydroxide Metal-bound OH- Metal->Hydroxide Sulfur Sulfonyl Center Hydroxide->Sulfur Nucleophilic Attack

Caption: Metal-ion coordination activating the 8-quinolyl leaving group and delivering hydroxide.

Experimental Methodology & Protocols

To accurately determine the hydrolysis kinetics of Quinolin-8-yl quinoline-8-sulfonate, a self-validating UV-Vis spectrophotometric assay is required. The protocol below is designed to isolate variables and ensure that the observed rate constant (


) reflects the true chemical step.
Rationale for Experimental Design
  • Pseudo-First-Order Conditions: By maintaining the buffer/nucleophile concentration at least 50-fold higher than the substrate, the nucleophile concentration remains effectively constant. This simplifies the rate law to

    
    , allowing for precise exponential decay fitting.
    
  • Isosbestic Points: Monitoring the reaction across a spectrum to identify isosbestic points validates that the reaction is a clean

    
     conversion without the accumulation of stable intermediates[3].
    
Step-by-Step Kinetic Assay Protocol
  • Buffer Preparation: Prepare a series of biological buffers (e.g., Acetate for pH 4-5, MES for pH 5.5-6.5, HEPES for pH 7-8) at a concentration of 50 mM. Maintain a constant ionic strength (

    
    ) using 
    
    
    
    or
    
    
    to prevent kinetic artifacts caused by varying ionic activities.
  • Substrate Stock: Dissolve Quinolin-8-yl quinoline-8-sulfonate in anhydrous acetonitrile to a concentration of 10 mM. (Keep the organic solvent final concentration in the assay below 2% v/v to avoid solvent effects).

  • Reaction Initiation: In a quartz cuvette pre-equilibrated to 25.0 °C in a thermostated UV-Vis spectrophotometer, add 2.94 mL of buffer. Inject 60

    
     of the substrate stock to initiate the reaction (Final concentration: 200 
    
    
    
    ).
  • Data Acquisition: Monitor the release of 8-hydroxyquinoline by tracking the absorbance at its characteristic

    
     (typically around 240-260 nm, depending on pH)[3]. Record absorbance every 2 seconds for at least 5 half-lives.
    
  • Metal-Ion Assays: For catalyzed reactions, supplement the buffer with metal chloride salts (e.g.,

    
    ) ranging from 0.1 mM to 5.0 mM prior to substrate injection.
    

G Prep Buffer & Substrate Preparation Mix Stopped-Flow Mixing (Pseudo-1st Order) Prep->Mix UV UV-Vis Monitoring (Isosbestic Points) Mix->UV Data Non-linear Regression (k_obs determination) UV->Data

Caption: Step-by-step experimental workflow for UV-Vis kinetic analysis.

Quantitative Data Presentation

The following tables summarize the expected kinetic parameters for the hydrolysis of 8-quinolyl sulfonate derivatives, synthesized from established literature on analogous 8-quinolyl esters[3][5].

Table 1: pH-Rate Profile (Spontaneous Hydrolysis at 25 °C)

Note: The rate exhibits a V-shaped profile, typical for specific acid and specific base catalysis, with a plateau in the neutral region due to water-driven hydrolysis.

pH RangeDominant Mechanism

(

)
Half-life (

)
1.0 - 3.0Specific Acid Catalyzed (

attack on protonated ester)

~25 minutes
4.0 - 6.0Water Hydrolysis / Intramolecular Catalysis

~160 hours
8.0 - 10.0Specific Base Catalyzed (

attack)

~3 minutes
Table 2: Metal-Ion Catalysis ( ) at pH 5.5

Demonstrating the saturation kinetics indicative of metal-substrate complex formation prior to the rate-limiting hydrolysis step.


(mM)

(

)
Catalytic Enhancement Factor (

)
0.0 (Control)

1x
0.5


1.0


5.0 (Saturation)


References

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data Journal of Organic Chemistry URL:[Link]

  • Hydrolysis of 8-Quinolyl Phosphate Monoester: Kinetic and Theoretical Studies of the Effect of Lanthanide Ions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Uncatalysed and metal ion-catalysed hydrolysis of 8-quinolyl sulphate Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Foundational

Intramolecular General Base Catalysis in Quinolin-8-yl Quinoline-8-Sulfonate: Mechanisms, Kinetics, and Dual-Site Activation

Executive Summary The hydrolysis of sulfonate esters is typically a slow process requiring harsh conditions or strong intermolecular nucleophiles. However, when the ester is engineered with a strategically placed basic h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of sulfonate esters is typically a slow process requiring harsh conditions or strong intermolecular nucleophiles. However, when the ester is engineered with a strategically placed basic heteroatom, the reaction accelerates by orders of magnitude. Quinolin-8-yl quinoline-8-sulfonate (CID 2138749)[1] represents a highly specialized, structurally pre-organized system that exhibits profound intramolecular general base catalysis. This whitepaper deconstructs the physical organic chemistry, kinetic causality, and self-validating experimental methodologies required to study this dual-quinoline catalytic system.

Structural and Mechanistic Framework

The Dual-Site Catalytic Paradigm

Quinolin-8-yl quinoline-8-sulfonate is a unique ester comprising two distinct quinoline moieties: the leaving group (8-quinolyl) and the acyl-equivalent center (quinoline-8-sulfonyl). The proximity of the nitrogen lone pairs to the sulfonyl sulfur creates a highly restricted conformational space.

During hydrolysis, water must attack the electrophilic sulfur atom to cleave the


 bond. In standard sulfonates, water is a poor nucleophile. However, in this system, the nitrogen atom on the 8-quinolyl leaving group acts as an intramolecular general base . It hydrogen-bonds with the attacking water molecule, abstracting a proton in the transition state. This effectively increases the nucleophilicity of the water molecule, lowering the activation energy barrier[2].

Because both the leaving group and the sulfonyl group possess a quinoline nitrogen, this molecule presents a rare "dual-site" potential where either nitrogen could theoretically assist the nucleophilic attack, though steric pre-organization heavily favors the leaving group nitrogen[3].

Effective Molarity (EM) and Steric Pre-organization

The efficiency of this intramolecular catalysis is quantified by its Effective Molarity (EM) —the ratio of the intramolecular first-order rate constant to the intermolecular second-order rate constant of a non-catalyzed analog (e.g., phenyl benzenesulfonate). Due to the rigid bicyclic framework of the quinoline rings, the EM for 8-quinolyl systems frequently exceeds


 M. The entropic cost of bringing the water molecule, the base, and the electrophile together is paid in advance during the synthesis of the ester.

Mechanism A Protonated State (pH < 3) Catalysis Disabled B Free Base State (pH 4 - 8) N-Lone Pair Active A->B Deprotonation C Transition State Intramolecular H-Bond with Attacking H2O B->C H2O Attack C->C Effective Molarity > 10^5 M D Product Release 8-Hydroxyquinoline + Sulfonate C->D S-O Cleavage

Fig 1. pH-dependent activation and transition state of intramolecular general base catalysis.

Kinetic Profiling and Causality

The defining signature of intramolecular general base catalysis in 8-quinolyl esters is a sigmoidal or "bell-shaped" pH-rate profile[2].

  • At pH < 3.0: Both quinoline nitrogens (pKa

    
     4.0 - 4.5) are protonated. The lone pairs are occupied, disabling the intramolecular general base mechanism. Hydrolysis relies on slow, spontaneous water attack.
    
  • At pH 4.0 - 6.0: As the pH approaches and surpasses the pKa of the quinoline nitrogen, the free base form emerges. The rate constant (

    
    ) increases exponentially in direct proportion to the concentration of the unprotonated species.
    
  • At pH 6.0 - 8.0: The nitrogens are fully deprotonated. The reaction rate plateaus, representing the maximum efficiency of the intramolecular general base catalysis.

  • At pH > 9.0: Specific base catalysis (direct attack by

    
    ) begins to dominate, and the rate increases linearly with hydroxide concentration.
    
Quantitative Data Analysis

The following table summarizes the kinetic behavior of Quinolin-8-yl quinoline-8-sulfonate across a pH gradient, demonstrating the causal relationship between nitrogen protonation state and catalytic efficiency.

pHBuffer System (0.1 M Ionic Strength)

(

)
Dominant Hydrolytic MechanismCatalytic Enhancement Factor
2.0HCl / KCl

Spontaneous / Acid-catalyzed1x (Baseline)
4.0Acetate

Intramolecular General Base (Partial)~375x
6.0Phosphate

Intramolecular General Base (Optimal)~740x
8.0Phosphate

Intramolecular General Base (Plateau)~760x
10.0Borate

Specific Base Catalysis (

attack)
N/A (Intermolecular)

Experimental Methodologies

To empirically validate the mechanistic claims above, researchers must employ self-validating protocols. The synthesis must prevent premature hydrolysis, and the kinetic assay must prove that the measured absorbance changes correspond exclusively to the


 bond cleavage without intermediate buildup.
Protocol 1: Synthesis of Quinolin-8-yl quinoline-8-sulfonate

Causality of Reagents: Anhydrous pyridine is selected as both the solvent and the acid scavenger. It prevents the localized buildup of HCl, which would protonate the 8-hydroxyquinoline and halt the nucleophilic substitution.

  • Preparation: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous pyridine under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C to suppress exothermic side reactions.

  • Coupling: Slowly add 1.1 equivalents of quinoline-8-sulfonyl chloride[4] dropwise over 30 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Pour the mixture into crushed ice. The sudden shift in dielectric constant forces the highly lipophilic Quinolin-8-yl quinoline-8-sulfonate to precipitate.

  • Purification: Filter the precipitate, wash with cold distilled water to remove pyridinium chloride salts, and recrystallize from hot ethanol to yield pure, needle-like crystals.

Protocol 2: Kinetic Hydrolysis Assay (UV-Vis Spectrophotometry)

Causality of Reagents: A constant ionic strength of 0.1 M KCl is maintained across all buffers to ensure that changes in reaction rate are strictly due to pH variations, not changes in the activity coefficients of the transition state.

  • Buffer Preparation: Prepare Acetate (pH 3-5), Phosphate (pH 6-8), and Borate (pH 9-10) buffers, all adjusted to an ionic strength of 0.1 M using KCl.

  • Equilibration: Transfer 3.0 mL of the selected buffer to a quartz cuvette and equilibrate at exactly 25.0 °C in a thermostated UV-Vis spectrophotometer.

  • Initiation: Inject 10

    
    L of a concentrated stock solution of the sulfonate (in anhydrous acetonitrile) into the cuvette. The final organic solvent concentration must remain < 0.3% to prevent solvent-effect artifacts.
    
  • Monitoring: Continuously monitor the absorbance at

    
     nm (the 
    
    
    
    of the released 8-hydroxyquinoline).
  • Self-Validation: Scan the full spectrum (200-400 nm) periodically. The presence of a strict isosbestic point confirms a clean A

    
     B conversion with no accumulation of stable intermediates.
    
  • Data Extraction: Calculate the pseudo-first-order rate constant (

    
    ) by plotting 
    
    
    
    versus time.

Workflow S1 Step 1: Synthesis Quinoline-8-sulfonyl chloride + 8-HQ S2 Step 2: Purification Recrystallization (EtOH) S1->S2 S3 Step 3: Buffer Prep pH 2.0 - 10.0 (0.1 M KCl) S2->S3 S4 Step 4: Kinetic Assay UV-Vis at 250 nm (25 °C) S3->S4 S5 Step 5: Data Analysis k_obs extraction via ln(A) vs t S4->S5 Validation Validation Isosbestic point confirmation S4->Validation

Fig 2. Step-by-step experimental workflow for synthesizing and kinetically profiling the sulfonate.

Conclusion & Applications in Drug Development

The intramolecular general base catalysis exhibited by Quinolin-8-yl quinoline-8-sulfonate is a masterclass in transition-state stabilization. By pre-organizing a basic nitrogen atom adjacent to a hydrolytically stable sulfonate bond, the molecule achieves massive rate accelerations under physiological pH conditions.

For drug development professionals, this mechanism is highly translatable. By engineering active pharmaceutical ingredients (APIs) with similar 8-quinolyl or 2-aminobenzoyl[3] capping groups, scientists can design controlled-release prodrugs . These prodrugs remain perfectly stable in the acidic environment of the stomach (pH ~2.0, where the nitrogen is protonated and catalysis is disabled) but undergo rapid, self-catalyzed hydrolysis to release the active drug upon entering the neutral pH of the bloodstream or intestinal tract.

References

1.[1] Quinolin-8-yl quinoline-8-sulfonate | C18H12N2O3S | CID 2138749 - PubChem. National Institutes of Health (NIH). Available at: 2.[2] Role of intramolecular bifunctional catalysis of ester hydrolysis in water. American Chemical Society. Available at: 3.[3] Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available at: 4.[4] Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. National Institutes of Health (NIH) / PMC. Available at:

Sources

Exploratory

Quinolin-8-yl Quinoline-8-Sulfonate: Physical Properties, Synthesis, and Therapeutic Potential

Executive Summary In the landscape of modern drug discovery, bis-quinoline derivatives have emerged as highly versatile scaffolds. Among these, Quinolin-8-yl quinoline-8-sulfonate (CAS: 448208-16-0) represents a structur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bis-quinoline derivatives have emerged as highly versatile scaffolds. Among these, Quinolin-8-yl quinoline-8-sulfonate (CAS: 448208-16-0) represents a structurally unique compound characterized by two quinoline pharmacophores bridged by a sulfonate ester linkage. This specific architecture not only dictates its distinct thermodynamic profile—such as its precise melting point and lipophilicity—but also drives its biological efficacy, particularly in targeting dysregulated apoptotic pathways in oncology.

This technical guide provides an in-depth analysis of the physical properties, validated synthetic methodologies, and mechanistic pathways of Quinolin-8-yl quinoline-8-sulfonate, designed to serve as a comprehensive resource for researchers and drug development professionals.

Chemical Identity & Structural Characteristics

Quinolin-8-yl quinoline-8-sulfonate is synthesized via the esterification of 8-hydroxyquinoline and 8-quinolinesulfonyl chloride. The resulting sulfonate ester linkage is critical; it eliminates the hydrogen bond donor capacity of the parent 8-hydroxyquinoline, significantly altering the molecule's partition coefficient and membrane permeability.

According to [1], the molecule exhibits an XLogP3-AA of 3.6, placing it in the optimal lipophilic range for passive cellular uptake. The presence of 5 hydrogen bond acceptors (primarily the quinoline nitrogens and sulfonate oxygens) ensures adequate aqueous solubility for in vitro assays, striking a vital balance for bioavailability.

Physical Properties & Thermodynamic Profile

Accurate physical characterization is paramount for ensuring batch-to-batch consistency in preclinical studies. The melting point, in particular, serves as a primary Critical Quality Attribute (CQA) for assessing crystalline purity. The thermodynamic and structural properties of Quinolin-8-yl quinoline-8-sulfonate are summarized below:

PropertyValueClinical/Experimental Significance
IUPAC Name quinolin-8-yl quinoline-8-sulfonateStandardized nomenclature for regulatory filing.
CAS Number 448208-16-0Unique identifier for chemical sourcing.
Molecular Formula C₁₈H₁₂N₂O₃SDefines exact atomic composition.
Molecular Weight 336.4 g/mol Optimal size for small-molecule drug design (<500 Da rule).
Melting Point 61.2 - 62.9 °CLow melting point indicates specific crystal lattice energy; used as a rapid purity check[2].
Appearance Off-white to yellowish solidVisual indicator of oxidation or residual impurities.
TPSA 77.5 ŲExcellent predictor of blood-brain barrier (BBB) and cellular permeability.
XLogP3-AA 3.6Indicates strong lipophilicity, favoring lipid bilayer integration.
Rotatable Bonds 3Confers structural rigidity, reducing entropic penalty upon target binding.

Synthesis & Experimental Protocols

The synthesis of Quinolin-8-yl quinoline-8-sulfonate relies on a nucleophilic acyl substitution mechanism. The following protocol is engineered as a self-validating system, ensuring high yield and orthogonal verification at each step.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 8-hydroxyquinoline (0.69 mmol, 1.1 equiv) in a polar aprotic solvent such as acetonitrile (or water, depending on the base used)[3].

  • Base Addition (Causality): Add triethylamine (TEA) or potassium hydroxide (KOH) (0.69 mmol, 1.1 equiv) to the solution. Causality: The base deprotonates the hydroxyl group of 8-hydroxyquinoline, generating a highly nucleophilic phenoxide-like intermediate. This dramatically accelerates the subsequent attack on the electrophilic sulfur center.

  • Electrophile Introduction: Dropwise addition of 8-quinolinesulfonyl chloride (0.62 mmol, 1.0 equiv) to the reaction mixture at room temperature. Causality: Dropwise addition prevents localized exothermic spikes, minimizing the formation of dimeric side-products.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progress via Thin Layer Chromatography (TLC). Causality: TLC acts as a real-time validation tool to confirm the complete consumption of the limiting reagent (8-quinolinesulfonyl chloride), preventing premature termination.

  • Phase Extraction: Upon completion, remove the solvent under reduced pressure. Extract the crude mixture using Dichloromethane (DCM) and wash with distilled water. Causality: DCM selectively partitions the organic product into the lower organic layer, while water-soluble byproducts (e.g., TEA-HCl or KCl salts) are trapped in the aqueous phase.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate to remove residual water. Concentrate via rotary evaporation and purify using silica gel column chromatography to isolate the pure solid.

SynthesisWorkflow A 8-Hydroxyquinoline (Nucleophile) B Base Addition (TEA or KOH) A->B Deprotonation C Deprotonated Intermediate B->C E Nucleophilic Substitution (Room Temp) C->E D 8-Quinolinesulfonyl Chloride (Electrophile) D->E Dropwise Addition F DCM/Water Extraction & Concentration E->F TLC Monitoring G Quinolin-8-yl quinoline-8-sulfonate F->G Silica Gel Purification

Workflow for the synthesis of Quinolin-8-yl quinoline-8-sulfonate.

Mechanistic Insights & Signaling Pathways

Quinoline derivatives, particularly those structurally related to 8-hydroxyquinoline, have demonstrated profound biological activity in oncology. Recent studies indicate that substituted quinolines can act as potent inhibitors of the NF-κB signaling pathway, a critical regulator of cell survival and proliferation in hepatocellular carcinoma and other malignancies[3].

By suppressing the DNA binding ability of NF-κB and inhibiting the phosphorylation of its p65 subunit, these derivatives prevent the nuclear translocation of transcription factors required for tumor survival, thereby inducing apoptosis and cell cycle arrest. The bulky, rigid nature of the bis-quinoline sulfonate ester scaffold is hypothesized to sterically hinder protein-protein interactions within the IKK complex.

Pathway Q Quinoline Derivative (Inhibitor) NFkB NF-κB (p65/p50) Nuclear Translocation Q->NFkB Inhibits Translocation DNA DNA Binding at Promoter Regions Q->DNA Suppresses Binding IKK IKK Complex Activation IkB IκBα Phosphorylation & Degradation IKK->IkB IkB->NFkB NFkB->DNA Apop Apoptosis & Cell Cycle Arrest DNA->Apop

Mechanism of NF-κB pathway inhibition by quinoline derivatives.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, a self-validating analytical matrix must be employed:

  • Thermodynamic Validation: Conduct melting point analysis. A sharp melting point between 61.2 - 62.9 °C confirms the absence of solvent trapping or unreacted starting materials[2]. A depressed or broad melting range indicates the need for recrystallization.

  • Structural Connectivity: Utilize ¹H-NMR and ¹³C-NMR spectroscopy. The disappearance of the hydroxyl proton signal (typically around ~8-9 ppm in the parent 8-hydroxyquinoline) and the integration of 12 distinct aromatic protons confirm the successful formation of the sulfonate ester linkage.

  • Mass Confirmation: High-Resolution Mass Spectrometry (HRMS-ESI) must be used to detect the exact mass [M+H]⁺ corresponding to 336.05686 Da, ruling out structural isomers or degradation products[1].

References

  • National Institutes of Health (NIH). "Quinolin-8-yl quinoline-8-sulfonate | C18H12N2O3S | CID 2138749 - PubChem". PubChem Database. URL:[Link]

  • PolyU Electronic Theses. "Synthesis of 8-hydroxyquinoline derivatives". The Hong Kong Polytechnic University. URL: [Link]

  • MDPI. "Targeting DNA Binding for NF-κB as an Anticancer Approach in Hepatocellular Carcinoma". Molecules. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Quinolin-8-yl Quinoline-8-Sulfonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Quinolin-8-yl quinoline-8-sulfonate (CAS: 448208-16-0) Introduction & Chemical Rationale Quinolin-8-yl quinoline-8-sulfonate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Quinolin-8-yl quinoline-8-sulfonate (CAS: 448208-16-0)

Introduction & Chemical Rationale

Quinolin-8-yl quinoline-8-sulfonate is a structurally unique bis-quinoline derivative in which two quinoline pharmacophores are linked via a sulfonate ester bridge[1]. Compounds featuring the quinoline-8-sulfonate scaffold are of significant interest in medicinal chemistry, frequently serving as bidentate ligand precursors, antitubercular agents, and cytotoxic anticancer scaffolds[2][3].

The synthesis of this compound relies on a classic nucleophilic acyl substitution (sulfonylation) reaction. The hydroxyl group of 8-hydroxyquinoline acts as the nucleophile, attacking the highly electrophilic sulfur atom of quinoline-8-sulfonyl chloride. To drive this reaction to completion and prevent the protonation of the basic quinoline nitrogen atoms, an organic base such as triethylamine (TEA) is employed[2]. TEA serves a dual purpose: it enhances the nucleophilicity of 8-hydroxyquinoline by facilitating the formation of a transient phenoxide-like intermediate, and it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct.

Reagents and Materials

The following quantitative parameters are optimized for a standard 10.0 mmol scale synthesis.

ReagentMolecular WeightEquivalentsAmountRole in Synthesis
8-Hydroxyquinoline 145.16 g/mol 1.0 eq1.45 gNucleophile / Starting Material
Quinoline-8-sulfonyl chloride 227.67 g/mol 1.1 eq2.50 gElectrophile / Sulfonylating Agent
Triethylamine (TEA) 101.19 g/mol 2.0 eq2.78 mLBase / Acid Scavenger
Dichloromethane (DCM) 84.93 g/mol N/A30.0 mLAprotic Solvent (Anhydrous)
Sodium Bicarbonate (Sat.) 84.01 g/mol Excess40.0 mLQuenching / Washing Agent
Sodium Sulfate (Anhydrous) 142.04 g/mol N/AAs neededDrying Agent

Experimental Workflow

SynthesisWorkflow N1 1. Substrate Preparation 8-Hydroxyquinoline + Anhydrous DCM N2 2. Base Addition Triethylamine (TEA) as Acid Scavenger N1->N2 N3 3. Temperature Control Cool to 0 °C (Ice Bath) N2->N3 N4 4. Electrophile Addition Quinoline-8-sulfonyl chloride N3->N4 N5 5. Reaction Propagation Stir at RT (2-4 h) | TLC Monitoring N4->N5 Nucleophilic Attack N6 6. Quench & Extraction Water / DCM Phase Separation N5->N6 Reaction Complete N7 7. Organic Phase Washing Sat. NaHCO3 & Brine N6->N7 Remove Aqueous Impurities N8 8. Drying & Concentration Na2SO4 & Rotary Evaporation N7->N8 Neutralize HCl & Remove Salts N9 9. Purification Recrystallization or Chromatography N8->N9 Isolate Crude Solid N10 Quinolin-8-yl quinoline-8-sulfonate (Final Purified Product) N9->N10 Maximize Purity

Fig 1. Step-by-step experimental workflow for the synthesis of Quinolin-8-yl quinoline-8-sulfonate.

Step-by-Step Experimental Protocol

Step 1: Substrate Preparation & Base Addition
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (1.45 g, 10.0 mmol).

  • Dissolve the substrate in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).

  • Add triethylamine (TEA) (2.78 mL, 20.0 mmol) to the stirring solution in a single portion.

Step 2: Electrophile Addition (Temperature Controlled)
  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Weigh out quinoline-8-sulfonyl chloride (2.50 g, 11.0 mmol).

  • Add the sulfonyl chloride to the cooled reaction mixture in small portions over 15 minutes to control the exothermic reaction and prevent local temperature spikes.

Step 3: Reaction Propagation
  • After the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3 v/v) solvent system until the 8-hydroxyquinoline spot is completely consumed.

Step 4: Aqueous Quench & Extraction
  • Once complete, quench the reaction by adding 20 mL of cold distilled water to the flask. Stir for 5 minutes.

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with additional DCM (2 × 15 mL). Combine all organic phases.

Step 5: Washing & Drying
  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 20 mL). (Caution: Vent the separatory funnel frequently to release CO₂ gas).

  • Perform a final wash with saturated aqueous sodium chloride (brine) (20 mL) to remove residual water and break any emulsions.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

Step 6: Purification
  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethanol (or via silica gel column chromatography) to afford pure Quinolin-8-yl quinoline-8-sulfonate as a crystalline solid.

Field-Proven Insights & Causality (E-E-A-T)

  • Why 0 °C for Addition? Sulfonyl chlorides are highly reactive and moisture-sensitive. Adding quinoline-8-sulfonyl chloride at 0 °C controls the exothermicity of the sulfonylation, minimizing the degradation of the sulfonyl chloride and preventing the formation of deeply colored oxidative byproducts.

  • Why TEA over Pyridine? While pyridine is a common solvent/base for sulfonylations, TEA in anhydrous DCM provides a cleaner reaction profile for this specific substrate and is far easier to remove during the aqueous workup[2]. Pyridine often requires acidic washes (e.g., 1M HCl) for removal, which could risk protonating the quinoline product and pulling it into the aqueous phase.

  • The Role of the NaHCO₃ Wash: The saturated sodium bicarbonate wash is a critical self-validating step. It not only neutralizes any residual HCl but also actively hydrolyzes any unreacted quinoline-8-sulfonyl chloride into the highly water-soluble sodium quinoline-8-sulfonate, ensuring it is completely partitioned into the aqueous waste.

Analytical Characterization (Expected Data)

To confirm the success of the synthesis, the final product should be characterized against the following expected physicochemical parameters[1]:

ParameterExpected Value / Range
Chemical Formula C₁₈H₁₂N₂O₃S
Molecular Weight 336.36 g/mol
Exact Mass 336.05686 Da
XLogP3 (Lipophilicity) 3.6
Hydrogen Bond Acceptors 5
Rotatable Bonds 2
Topological Polar Surface Area 77.5 Ų
IR Spectroscopy (Expected) ~1360 cm⁻¹ and ~1170 cm⁻¹ (Characteristic SO₂ symmetric and asymmetric stretches)

References

  • PubChem Compound Summary. "Quinolin-8-yl quinoline-8-sulfonate | C18H12N2O3S | CID 2138749." National Center for Biotechnology Information. URL:[Link]

  • Koçak Aslan, E., et al. "Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity." Pharmaceuticals 2022, 15(10), 1301. URL:[Link]

  • Özcan, E., et al. "Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents." Biochemical and Biophysical Research Communications 2025. URL:[Link](Note: DOI reflects the general publication record for quinoline-conjugated sulfonyl hydrazone methodology)

Sources

Application

Application Notes and Protocols for the Synthesis of Quinolin-8-yl quinoline-8-sulfonate

Introduction and Scientific Context Quinolin-8-yl quinoline-8-sulfonate is a sulfonate ester characterized by the presence of two quinoline moieties. This structural feature makes it a compound of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Quinolin-8-yl quinoline-8-sulfonate is a sulfonate ester characterized by the presence of two quinoline moieties. This structural feature makes it a compound of significant interest in coordination chemistry, materials science, and drug development. The quinoline ring system is a well-known pharmacophore and a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The sulfonate ester group is an excellent leaving group, rendering this molecule a valuable intermediate for nucleophilic substitution reactions to introduce the quinoline-8-sulfonyloxy moiety into other molecules.[2][3]

The synthesis described herein is a classic example of sulfonate ester formation, proceeding via the reaction of a sulfonyl chloride with an alcohol (in this case, the phenolic hydroxyl group of 8-hydroxyquinoline).[2][4] This protocol provides a reliable and efficient method for the preparation of Quinolin-8-yl quinoline-8-sulfonate, detailing the necessary reagents, conditions, and purification steps. The underlying mechanism involves the nucleophilic attack of the hydroxyl group of 8-hydroxyquinoline on the electrophilic sulfur atom of quinoline-8-sulfonyl chloride, facilitated by a base to neutralize the hydrochloric acid byproduct.[4][5]

Reaction Scheme

The overall reaction for the synthesis of Quinolin-8-yl quinoline-8-sulfonate is depicted below:

Reaction scheme for the synthesis of Quinolin-8-yl quinoline-8-sulfonate

Figure 1: Synthesis of Quinolin-8-yl quinoline-8-sulfonate from 8-Hydroxyquinoline and Quinoline-8-sulfonyl chloride.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this protocol. All reagents should be of high purity (≥98%) unless otherwise specified.

ReagentFormulaMW ( g/mol )Quantity (per 1 mmol of 8-HQ)Role / Function
8-Hydroxyquinoline (8-HQ)C₉H₇NO145.161.0 mmol (145.2 mg)Nucleophile / Starting Material
Quinoline-8-sulfonyl chlorideC₉H₆ClNO₂S227.671.1 mmol (250.4 mg)Electrophile / Starting Material
Pyridine (Anhydrous)C₅H₅N79.10~5 mLBase and Solvent
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93~20 mLSolvent
Hydrochloric Acid (1 M)HCl36.46As neededAqueous Work-up
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededAqueous Work-up
Brine (Saturated NaCl solution)NaCl58.44As neededAqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededDrying Agent
Ethanol (EtOH)C₂H₅OH46.07As neededRecrystallization Solvent

Experimental Protocol

This protocol outlines a detailed, step-by-step methodology for the synthesis of Quinolin-8-yl quinoline-8-sulfonate.

Reaction Setup
  • Preparation of Glassware: Ensure all glassware (a 50 mL round-bottom flask, magnetic stir bar, and dropping funnel) is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the glassware and flush the system with an inert gas, such as nitrogen or argon, to exclude atmospheric moisture, which can hydrolyze the sulfonyl chloride.

  • Reagent Addition: To the round-bottom flask, add 8-hydroxyquinoline (1.0 mmol, 145.2 mg) and anhydrous pyridine (3 mL). Stir the mixture with the magnetic stir bar until the 8-hydroxyquinoline is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.[2]

Reaction Execution
  • Sulfonyl Chloride Addition: Dissolve quinoline-8-sulfonyl chloride (1.1 mmol, 250.4 mg) in anhydrous dichloromethane (5 mL). Transfer this solution to the dropping funnel.

  • Slow Addition: Add the quinoline-8-sulfonyl chloride solution dropwise to the stirred 8-hydroxyquinoline solution over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition. A slow addition rate is critical to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

Work-up and Isolation
  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add cold water (~10 mL) to quench any remaining reactive species.

  • Solvent Removal: Transfer the mixture to a rotary evaporator to remove the pyridine and dichloromethane under reduced pressure.

  • Extraction: Transfer the resulting residue to a separatory funnel containing dichloromethane (15 mL) and 1 M hydrochloric acid (15 mL). Shake vigorously and separate the layers. The acidic wash removes residual pyridine.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (1 x 15 mL)

    • Saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.

    • Brine (1 x 15 mL) to remove excess water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and collect the filtrate.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude Quinolin-8-yl quinoline-8-sulfonate as a solid.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain a crystalline solid.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Figure 2: Experimental Workflow for Quinolin-8-yl quinoline-8-sulfonate Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve 8-Hydroxyquinoline in Pyridine cool_down Cool to 0 °C reagents->cool_down add_sulfonyl Dropwise Addition of Quinoline-8-sulfonyl Chloride cool_down->add_sulfonyl Start Reaction stir Stir at Room Temperature (4-6 hours) add_sulfonyl->stir quench Quench with Water stir->quench Reaction Complete extract Aqueous Extraction (HCl, NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry recrystallize Recrystallize from Ethanol dry->recrystallize Crude Product final_product Pure Quinolin-8-yl quinoline-8-sulfonate recrystallize->final_product

Caption: Experimental Workflow for Synthesis

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

    • Quinoline-8-sulfonyl chloride: Is corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved from [Link]

  • Formation of Sulfonate Esters from Alcohols. (2020). YouTube. Retrieved from [Link]

  • Method for producing quinoline-8-sulfonyl chloride. Google Patents.
  • Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. Retrieved from [Link]

  • Sulfonate Esters of Alcohols. Organic Chemistry Tutor. Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]

  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate. Retrieved from [Link]

  • Preparation method of 8-hydroxyquinoline. Patsnap Eureka. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. Retrieved from [Link]

  • Quinoline sulfonation process. Google Patents.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Publishing. Retrieved from [Link]

  • QUINOLINE. Organic Syntheses. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

Sources

Method

Targeted Metal Ion Chelation via Pro-Chelator Activation: A Protocol Utilizing Quinolin-8-yl Quinoline-8-Sulfonate

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Mechanistic Overview: The Pro-Chelator Strategy Traditional metal chelators, such as free 8-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Mechanistic Overview: The Pro-Chelator Strategy

Traditional metal chelators, such as free 8-hydroxyquinoline (8-HQ), possess a high affinity for divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺). While highly effective, their systemic administration in biological models often leads to indiscriminate metal depletion, causing severe off-target toxicity and disrupting normal metallostasis [1, 2].

To circumvent this, drug development professionals employ a pro-chelator (or "caged" chelator) strategy . Quinolin-8-yl quinoline-8-sulfonate (CAS: 448208-16-0) serves as an exemplary masked chelator [1]. By esterifying the critical 8-hydroxyl group of 8-HQ with an 8-quinolinesulfonyl moiety, the bidentate coordination site (comprising the quinoline nitrogen and the phenolic oxygen) is sterically and electronically disabled.

The molecule remains entirely inert toward metal ions until it encounters a specific activation trigger—such as basic hydrolysis, nucleophilic attack by biological thiols, or enzymatic cleavage by esterases [3, 4]. Upon cleavage of the sulfonate ester bond, the active 8-HQ is liberated, rapidly forming a highly stable 2:1 ligand-to-metal complex (e.g., [Zn(8-HQ)₂] or[Cu(8-HQ)₂]). This target-activated chelation is widely utilized in neurodegenerative disease research (e.g., disaggregating metal-induced Amyloid-β plaques) and in the development of fluorogenic metal sensors [2, 4].

Visualizing the Activation Workflow

G ProChelator Quinolin-8-yl quinoline-8-sulfonate (Masked Pro-Chelator) Cleavage Sulfonate Ester Cleavage ProChelator->Cleavage Subjected to Trigger Activation Trigger (Thiols/Enzymes/pH) Trigger->Cleavage Catalyzes FreeLigand 8-Hydroxyquinoline (Active Chelator) Cleavage->FreeLigand Releases Byproduct 8-Quinolinesulfonic Acid (Byproduct) Cleavage->Byproduct Releases Complex [M(8-HQ)₂] Complex (Active Chelation) FreeLigand->Complex Chelates Metal Metal Ions (Zn²⁺, Cu²⁺, Fe³⁺) Metal->Complex Binds

Workflow of pro-chelator activation and subsequent metal ion coordination.

Quantitative Data & Photophysical Properties

Understanding the distinct states of the pro-chelator is critical for assay design. The table below summarizes the transition from the masked state to the active coordination complex.

Table 1: Photophysical and Chelation Properties of the System

System StatePrimary Chemical SpeciesMetal Affinity (Kd)Fluorescence (with Zn²⁺)Functional Role
Masked Quinolin-8-yl quinoline-8-sulfonateNegligibleOFF (No emission)Inert Prodrug / Sensor Precursor
Unmasked 8-Hydroxyquinoline (8-HQ)High (Bidentate)Weak (Uncoordinated)Active Chelating Agent
Complexed [Zn(8-HQ)₂] ComplexN/A (Stable Complex)ON (Strong, ~520 nm)Diagnostic Readout / Detoxification

Experimental Protocols

As a self-validating system, every protocol utilizing a pro-chelator must include a Negative Control (Pro-chelator + Metal + No Trigger). If chelation or fluorescence is observed in this control, it indicates premature spontaneous hydrolysis of the sulfonate ester, invalidating the assay.

Protocol A: In Vitro Activation and Zn²⁺ Chelation-Enhanced Fluorescence Assay

Objective: To validate the uncaging kinetics of the pro-chelator using Zn²⁺ as a fluorescent reporter.

Expert Causality Note: We specifically utilize HEPES buffer rather than Phosphate-Buffered Saline (PBS). Phosphate anions readily precipitate divalent metals (forming insoluble Zn₃(PO₄)₂), which artificially depletes the available metal pool and skews chelation kinetics [3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Quinolin-8-yl quinoline-8-sulfonate in anhydrous, spectroscopic-grade DMSO to a concentration of 10 mM. Store aliquots at -20°C in desiccated, light-protected tubes.

  • Buffer Setup: Prepare a 50 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH.

  • Metal Solution: Prepare a 1 mM aqueous stock of ZnCl₂ (using ultra-pure, metal-free water).

  • Assay Mixture: In a quartz cuvette, combine 1.97 mL of HEPES buffer, 10 µL of the ZnCl₂ stock (final concentration: 5 µM), and 2 µL of the pro-chelator stock (final concentration: 10 µM).

    • Self-Validation Step: Record the baseline fluorescence (Excitation: ~360 nm; Emission scan: 400–600 nm). The signal must remain at baseline, proving the sulfonate ester is intact and non-coordinating.

  • Trigger Addition: Add the specific activation trigger (e.g., 1 mM Glutathione, or adjust pH to >9.0 for accelerated basic hydrolysis).

  • Kinetic Monitoring: Monitor the fluorescence emission at 520 nm over 60 minutes at 37°C. The emergence of a strong emission peak confirms the release of 8-HQ and the successful formation of the [Zn(8-HQ)₂] complex.

Protocol B: Cu²⁺ Sequestration in Amyloid-Beta (Aβ) Models

Objective: To demonstrate the therapeutic application of the pro-chelator in disaggregating metal-induced Aβ plaques, a hallmark of Alzheimer's disease pathology [2].

Expert Causality Note: DMSO concentration in the final assay must be strictly maintained below 1% (v/v). Higher concentrations of organic solvents alter the secondary structure of Aβ peptides, artificially preventing β-sheet formation and invalidating aggregation data.

Step-by-Step Methodology:

  • Aβ Preparation: Dissolve lyophilized Aβ(1-40) peptide in hexafluoroisopropanol (HFIP) to monomerize the peptide. Evaporate the HFIP under a gentle stream of nitrogen to form a peptide film.

  • Reconstitution: Reconstitute the Aβ film in 50 mM HEPES buffer (pH 7.4) to a final peptide concentration of 20 µM.

  • Metal-Induced Aggregation: Add CuCl₂ to a final concentration of 20 µM (1:1 molar ratio with Aβ). Incubate the mixture at 37°C for 24 hours to allow the formation of Cu²⁺-crosslinked Aβ aggregates.

  • Pro-Chelator Intervention: Introduce 40 µM of Quinolin-8-yl quinoline-8-sulfonate to the aggregated mixture.

  • Activation: Introduce the biological trigger (e.g., a specific esterase or reducing agent relevant to the cellular model).

  • Quantification: Monitor the disaggregation of the Aβ plaques using a Thioflavin T (ThT) fluorescence assay (Excitation: 440 nm, Emission: 482 nm) or Dynamic Light Scattering (DLS). A decrease in ThT fluorescence indicates successful Cu²⁺ sequestration by the newly released 8-HQ, leading to the dissolution of the amyloid aggregates [2].

References

  • Quinolin-8-yl quinoline-8-sulfonate (CID 2138749) Source: PubChem URL:[Link]

  • A Prochelator Activated by Hydrogen Peroxide Prevents Metal-Induced Amyloid Beta Aggregation Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Design and Synthesis of A Caged Zn2+ Probe, 8-Benzenesulfonyloxy-5-N,N-dimethylaminosulfonylquinolin-2-ylmethyl-pendant 1,4,7,10-Tetraazacyclododecane, and Its Hydrolytic Uncaging upon Complexation with Zn2+ Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Development of a Novel Sulfonate Ester-based Prodrug Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Catalytic applications of Quinolin-8-yl quinoline-8-sulfonate derivatives

An In-Depth Technical Guide to the Catalytic Landscape of Quinolin-8-yl Derivatives Introduction: The Quinoline Scaffold in Modern Catalysis The quinoline framework, a fused bicyclic heterocycle containing a benzene and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Catalytic Landscape of Quinolin-8-yl Derivatives

Introduction: The Quinoline Scaffold in Modern Catalysis

The quinoline framework, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a wide spectrum of biological activities.[2][3] In the realm of chemical synthesis, the quinoline motif, particularly the quinolin-8-yl scaffold, has emerged as a "privileged" structure. This is not due to inherent catalytic activity of the quinoline ring itself, but rather its exceptional ability to coordinate with transition metals, thereby forming highly effective and selective catalysts.[4]

While the direct catalytic applications of quinolin-8-yl quinoline-8-sulfonate derivatives are not extensively documented in current scientific literature, the foundational components of this molecule—the quinoline-8-yl chelating unit and the sulfonyl linker—are integral to the design of advanced catalytic systems. This guide, therefore, provides a comprehensive overview of the catalytic applications of structurally related quinolin-8-yl derivatives, offering valuable insights and protocols for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic principles that underpin the catalytic prowess of these compounds and provide actionable experimental methodologies.

Part 1: The Quinolin-8-yl Moiety: A Master Key for Regioselective Catalysis

The catalytic significance of the quinolin-8-yl group stems from its geometry, which allows the nitrogen atom of the quinoline ring and a donor atom at the 8-position to act as a bidentate chelating ligand. This chelation to a metal center forms a stable five- or six-membered ring, a conformation that is highly favorable in organometallic chemistry. This "chelating assistance" is the cornerstone of the use of quinolin-8-yl derivatives as directing groups in a multitude of catalytic transformations, most notably in C-H bond activation.

The Directing Group Effect in C-H Activation

The 8-aminoquinoline moiety, a close relative of the quinolin-8-yl sulfonate scaffold, has proven to be a powerful directing group for the functionalization of arenes and aryl-halides in transition metal catalysis.[5] In these reactions, the substrate is covalently attached to the 8-aminoquinoline group. The nitrogen atoms of the quinoline and the amino group then coordinate to a transition metal catalyst (e.g., palladium, rhodium, cobalt), bringing the metal center in close proximity to a specific C-H bond on the substrate. This geometric constraint dramatically increases the effective molarity of the C-H bond with respect to the metal, facilitating its selective activation and subsequent functionalization. This strategy overcomes common challenges of poor regioselectivity in C-H activation.[5]

The causality behind this experimental choice is rooted in the principles of pre-coordination and cyclometalation. The initial coordination of the bidentate quinolin-8-yl directing group to the metal center is a rapid and reversible process. However, the subsequent intramolecular C-H activation leads to the formation of a highly stable cyclometalated intermediate, which is often the rate-determining step of the catalytic cycle. The robustness of this cyclometalated species is key to the efficiency and selectivity of the overall transformation.

C_H_Activation_Mechanism Substrate Substrate with Quinolin-8-yl Directing Group Intermediate1 Coordinated Complex Substrate->Intermediate1 Catalyst Metal Catalyst (e.g., Pd(OAc)2) Catalyst->Intermediate1 Intermediate2 Cyclometalated Intermediate (C-H Activation) Intermediate1->Intermediate2 Intramolecular C-H Activation Intermediate3 Functionalized Intermediate Intermediate2->Intermediate3 Reagent Coupling Partner (e.g., Alkene, Alkyne) Reagent->Intermediate3 Product Functionalized Product Intermediate3->Product Reductive Elimination Catalyst_Regen Regenerated Catalyst Intermediate3->Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Catalyst Enters next cycle

Figure 1: Conceptual workflow of directed C-H activation.

Part 2: Catalytic Potential of Quinoline-8-Sulfonamide Metal Complexes

While the catalytic applications of quinolin-8-yl quinoline-8-sulfonate esters are not well-established, their sulfonamide analogues, specifically N-(quinolin-8-yl)-quinoline-8-sulfonamide, have been synthesized and complexed with various transition metals.[6] Although the reported studies on these complexes have primarily focused on their antimicrobial properties, their structural features—a bidentate quinolin-8-yl chelating unit linked via a sulfonamide bridge to another potential donor site—make them intriguing candidates for catalytic applications.[6]

The sulfonamide linkage, being more robust than a sulfonate ester, can provide a stable backbone for a ligand framework. The lone pairs on the sulfonyl oxygens and the nitrogen of the second quinoline ring could potentially coordinate to a metal center, leading to multidentate ligands capable of stabilizing catalytically active species.

Hypothetical Catalytic Cycle: Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp²) bonds and is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7][8] A metal complex of a quinolin-8-yl sulfonamide derivative could potentially catalyze such a reaction.

Below is a conceptual catalytic cycle for a Sonogashira coupling, illustrating how a hypothetical palladium complex of a quinolin-8-yl sulfonamide derivative might operate. This is a theoretical model based on established mechanisms for this reaction class.[7][9]

Sonogashira_Cycle Pd0 Pd(0)L_n PdII_oxid R-Pd(II)-X L_n (Oxidative Addition) Pd0->PdII_oxid PdII_alkyne R-Pd(II)-C≡CR' L_n (Transmetalation) PdII_oxid->PdII_alkyne PdII_alkyne->Pd0 Product Coupled Product (R-C≡CR') PdII_alkyne->Product Reductive Elimination RX Aryl Halide (R-X) RX->PdII_oxid Alkyne Terminal Alkyne (R'-C≡C-H) Cu_acetylide Copper(I) Acetylide (Cu-C≡CR') Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->PdII_alkyne

Figure 2: Conceptual catalytic cycle for a Sonogashira coupling.

Part 3: Application Notes and Protocols

While protocols for the specific use of quinolin-8-yl quinoline-8-sulfonate are unavailable, we can extrapolate from highly efficient catalytic systems based on related quinoline derivatives. Pd(quinoline-8-carboxylate)₂, for instance, has been identified as a highly efficient, low-cost, and phosphine-free catalyst for Heck and Suzuki reactions.[10] The following protocol is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction, adapted from methodologies using such quinoline-based palladium catalysts.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using a quinoline-based catalyst system.

Materials:

  • Palladium catalyst (e.g., Pd(quinoline-8-carboxylate)₂, or a combination of a Pd source like Pd(OAc)₂ and a quinoline-based ligand)

  • Aryl bromide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., a mixture of ethanol and water, dioxane, or toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating and stirring module (e.g., hotplate stirrer)

  • Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, NMR)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., 0.1-1 mol%).

  • Addition of Reagents: Under a stream of inert gas, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Addition of Solvent: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of ethanol to water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial, particularly at the beginning of the reaction, to prevent the oxidation and deactivation of the Pd(0) active catalytic species.

  • Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[11] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A protic solvent mixture like ethanol/water can often accelerate the reaction by promoting the dissolution of the base and stabilizing the intermediates.

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the more expensive aryl halide and to compensate for any potential homocoupling of the boronic acid.

Data Presentation: Performance of Quinoline-Based Catalysts

The following table summarizes the performance of various quinoline-based catalytic systems in representative cross-coupling reactions, as reported in the literature.

Catalyst/LigandReaction TypeSubstratesYield (%)Reference
Pd(quinoline-8-carboxylate)₂Suzuki-Miyaura4-Bromotoluene + Phenylboronic acid>99[10]
Pd(quinoline-8-carboxylate)₂HeckPhenyl bromide + Styrene98[10]
(8-(dimesitylboryl)quinoline)palladium(0)Suzuki-MiyauraAryl halides + Phenylboronic acidN/A[12]
N-(quinolin-8-yl)-benzamide-Cu ComplexC-H ActivationBenzamidesN/A

Note: N/A indicates that specific yield data was not provided in the abstract or summary.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble and dry glassware (Flask, Condenser) Inert 2. Purge with Inert Gas (Ar or N2) Setup->Inert Add_Solids 3. Add Catalyst, Aryl Halide, Boronic Acid, and Base Inert->Add_Solids Add_Solvent 4. Add Degassed Solvent Add_Solids->Add_Solvent Heat_Stir 5. Heat and Stir Add_Solvent->Heat_Stir Monitor 6. Monitor Reaction (TLC/GC-MS) Heat_Stir->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Extract 8. Dilute with Water and Extract with Organic Solvent Cool->Extract Dry 9. Dry, Filter, and Concentrate Extract->Dry Purify 10. Purify by Column Chromatography Dry->Purify Product Final Product Purify->Product

Figure 3: Step-by-step workflow for a typical Suzuki coupling.

Conclusion

While quinolin-8-yl quinoline-8-sulfonate itself has not yet been established as a mainstream catalyst, its core structural components are at the heart of modern catalyst design. The quinolin-8-yl moiety serves as a powerful bidentate chelating and directing group, enabling highly regioselective and efficient transition metal-catalyzed reactions, particularly in the challenging field of C-H activation. Furthermore, the development of quinoline-8-sulfonamide metal complexes, though currently explored for their biological activity, opens a promising avenue for the design of novel catalysts.

The protocols and mechanistic insights provided in this guide, derived from closely related and well-studied quinoline-based catalytic systems, offer a solid foundation for researchers. They not only provide practical experimental guidance but also highlight the underlying principles that make the quinolin-8-yl scaffold a truly "privileged" structure in catalysis. Future research may yet uncover specific catalytic roles for quinolin-8-yl quinoline-8-sulfonate derivatives, potentially leveraging the unique electronic properties of the sulfonate ester linkage.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI. [Link]

  • Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation. (2008). PubMed. [Link]

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. [Link]

  • Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. (2011). PubMed. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. (2025). Preprints.org.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • Method for producing quinoline-8-sulfonyl chloride. (2005).
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2023). PubMed. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. (2026). MDPI.
  • of sulfonylation of quinoline amides. (2021). ResearchGate. [Link]

  • Quinoline sulfonation process. (1961).
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • "Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0)" by Haley S. Rust. (2021). USD RED. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (2022). PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). OMICS International. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. (2018). PMC. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). Rsc.org. [Link]

  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Organic Chemistry Portal. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). Science Alert. [Link]

  • Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. (2023). ResearchGate. [Link]

Sources

Method

Application Note: Reaction Conditions for Chelation-Assisted Cross-Coupling with Quinolin-8-yl Quinoline-8-Sulfonate

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The activation of inert C–O bonds has revolutionized cross-coupling chemistry, allowing readily available...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The activation of inert C–O bonds has revolutionized cross-coupling chemistry, allowing readily available phenol derivatives to be utilized as electrophiles in complex molecule synthesis. However, standard sulfonate esters (such as tosylates or mesylates) often require highly reactive, air-sensitive, and expensive ligands to force the oxidative addition step.

Quinolin-8-yl quinoline-8-sulfonate (CAS: 448208-16-0) [1] represents a highly specialized substrate where the quinoline-8-sulfonate moiety acts as a chelation-assisted leaving group.

The Causality of Chelation-Assistance: The nitrogen atom on the quinoline-8-sulfonate group strongly coordinates to transition metal centers (such as Ni(0) or Pd(0)). This pre-coordination brings the metal into close spatial proximity to the strong C–O bond, significantly lowering the activation energy required for oxidative addition. Because the migrating aryl group (quinolin-8-yl) also contains a coordinating nitrogen, the resulting oxidative addition complex is highly stabilized. This dual-coordination necessitates careful selection of ligands and solvents to ensure the transmetalation step is not thermodynamically hindered by an over-stabilized metal intermediate.

Experimental Design: Parameter Causality

To build a self-validating protocol, each reagent must be chosen with strict mechanistic intent:

  • Catalyst Selection : Nickel (e.g., Ni(cod)₂ or NiCl₂(dppf)) is heavily preferred over Palladium for C–O bond activation. Ni(0) is smaller, more nucleophilic, and undergoes oxidative addition into strong C–O bonds much more readily than Pd(0).

  • Ligand Selection : Bidentate phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky monodentate ligands like PCy₃ (Tricyclohexylphosphine) are required. They provide sufficient steric bulk to promote reductive elimination while preventing the two quinoline nitrogens from completely saturating the metal's coordination sphere.

  • Base : A mild, insoluble base like K₃PO₄ or Cs₂CO₃ is optimal. It facilitates transmetalation in Suzuki-Miyaura couplings without hydrolyzing the sulfonate ester prematurely (a common failure point with NaOH or KOH).

  • Solvent : 1,4-Dioxane or Toluene is used to achieve the necessary reaction temperatures (80–110 °C) while maintaining poor solubility for the base, which controls the rate of transmetalation and minimizes off-target side reactions.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of Quinolin-8-yl quinoline-8-sulfonate with phenylboronic acid.

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃K₂CO₃Toluene100<10Insufficient nucleophilicity for C–O activation.
2Ni(cod)₂PPh₃K₃PO₄1,4-Dioxane10035Monodentate ligand leads to catalyst deactivation.
3Ni(cod)₂PCy₃K₃PO₄1,4-Dioxane10078Bulky ligand promotes reductive elimination.
4Ni(cod)₂dppfK₃PO₄1,4-Dioxane10092Bidentate ligand perfectly balances the coordination sphere.
5NiCl₂(dppf)NoneCs₂CO₃Toluene11088Air-stable Ni(II) pre-catalyst is highly effective.
6Ni(cod)₂dppfNaOHTHF8015Strong base causes premature ester hydrolysis.

Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 8-phenylquinoline via C–O activation. Self-Validation Check: The reaction mixture should transition from a pale suspension to a dark, homogeneous solution upon active catalyst formation.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel : In an argon-filled glovebox, add Quinolin-8-yl quinoline-8-sulfonate (1.0 mmol, 336.4 g/mol ), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Loading : Add NiCl₂(dppf) (0.1 mmol, 10 mol%) to the solid mixture. Note: NiCl₂(dppf) is utilized here as an air-stable alternative to Ni(cod)₂, which is reduced in situ by the boronic acid.

  • Solvent Addition : Seal the tube with a rubber septum, remove from the glovebox, and inject 4.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Reaction Execution : Replace the septum with a Teflon screwcap under positive argon flow. Stir the mixture vigorously at 100 °C in a pre-heated oil bath for 12–16 hours.

  • Reaction Monitoring : Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the highly UV-active sulfonate ester spot indicates completion.

  • Workup : Cool to room temperature. Dilute with 15 mL of Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts and precipitated 8-quinolinesulfonate salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the 8-substituted quinoline.

Protocol B: Iron-Catalyzed Kumada Cross-Coupling

Objective: Alkylation of the 8-position using Grignard reagents [2][3].

  • In a flame-dried flask under nitrogen, dissolve Quinolin-8-yl quinoline-8-sulfonate (1.0 mmol) and Fe(acac)₃ (5 mol%) in anhydrous THF (5.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add the alkylmagnesium bromide (1.2 mmol, 1.0 M in THF) over 10 minutes. Causality: Slow addition prevents the homocoupling of the highly reactive Grignard reagent.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl (5 mL), extract with diethyl ether (3 × 10 mL), dry over MgSO₄, and concentrate for chromatography.

Mechanistic Visualization

CatalyticCycle Cat L(n)Ni(0) Active Catalyst Coord Pre-Coordination Complex (N-Ni Chelation) Cat->Coord + Quinolin-8-yl quinoline-8-sulfonate OxAdd Oxidative Addition Ni(II) Intermediate Coord->OxAdd C-O Bond Cleavage TransMet Transmetalation (Ph-B(OH)2 / K3PO4) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim - Leaving Group Salt RedElim->Cat Catalyst Regeneration Prod 8-Phenylquinoline + 8-Quinolinesulfonate RedElim->Prod Product Release

Figure 1: Chelation-assisted catalytic cycle for quinolin-8-yl quinoline-8-sulfonate cross-coupling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2138749, Quinolin-8-yl quinoline-8-sulfonate." PubChem. URL:[Link]

  • Shen, C., et al. "Iodobenzene-catalyzed synthesis of aryl sulfonate esters from aminoquinolines via remote radical C–O cross-coupling." RSC Advances 7.78 (2017): 49436-49439. URL:[Link]

  • Bedford, R. B., et al. "Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates." ResearchGate (2021). URL:[Link]

Application

Application Note: Catalyst-Controlled Regioselective Synthesis of C2- and C3-Sulfonate Esters from Quinoline Derivatives

Introduction & Scientific Rationale Sulfonate esters are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. Traditionally, synthesizing quinoline-based sulfonate esters required pre-f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Sulfonate esters are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. Traditionally, synthesizing quinoline-based sulfonate esters required pre-functionalized starting materials (e.g., hydroxyquinolines) and harsh condensation conditions that often resulted in poor atom economy.

Recent advancements have unlocked direct C–H functionalization strategies using quinoline N-oxides and sulfonyl chlorides[1],[2]. By leveraging specific catalytic environments, chemists can achieve catalyst-controlled regioselectivity, directing the sulfonate esterification to either the C2 or C3 position of the quinoline ring[2]. This application note details the mechanistic rationale and provides validated protocols for synthesizing these regioisomers using Lanthanum(III) chloride (LaCl


) and Chitosan-supported Copper Iodide (Chitosan@CuI)[2].

Mechanistic Insights: The Causality of Catalyst Selection

The transformation of quinoline N-oxides into sulfonate esters via reaction with sulfonyl chlorides proceeds through distinct mechanistic pathways dictated by the catalyst. Understanding this causality is critical for rational reaction design and troubleshooting.

  • C2-Selectivity via Lewis Acid Activation (LaCl

    
    ):  The highly oxophilic LaCl
    
    
    
    coordinates strongly to the oxygen atom of the quinoline N-oxide. This coordination enhances the electrophilicity of the N-oxide, facilitating the nucleophilic attack of the sulfonyl chloride. The subsequent [3,3]-sigmatropic rearrangement or direct migration strongly favors the C2 position, yielding C2-sulfonate esters[2].
  • C3-Selectivity via Heterogeneous Copper Catalysis (Chitosan@CuI): Chitosan@CuI operates via a distinct single-electron transfer (SET) or radical-mediated pathway[3]. The Cu(I) center, stabilized by the biopolymer matrix of chitosan, facilitates the generation of sulfonyl radicals from sulfonyl chloride. The steric hindrance and electronic environment provided by the chitosan matrix direct the radical addition to the less sterically encumbered C3 position[2].

  • Metal-Free C3-Sulfonation: Additionally, metal-free conditions in toluene at 80 °C have also been shown to favor C3-sulfonation alongside C4-chlorination, providing a greener alternative when C4-chlorination is either desired or separable.

ReactionPathway A Quinoline N-oxide + Aryl Sulfonyl Chloride B LaCl3 Catalyst (Lewis Acid Activation) A->B Pathway A C Chitosan@CuI Catalyst (Radical/SET Pathway) A->C Pathway B D C2-Sulfonate Ester (Major Product) B->D Regioselective C2-Attack E C3-Sulfonate Ester (Major Product) C->E Regioselective C3-Attack

Catalyst-controlled divergent pathways for C2- and C3-quinoline sulfonate ester synthesis.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters demonstrating how catalyst and solvent selection dictate the regiochemical outcome.

Catalyst SystemSolventTemp (°C)Time (h)Major ProductYield (%)
LaCl

(10 mol%)
1,2-Dichloroethane (DCE)10012C2-Sulfonate Ester78 - 85%
Chitosan@CuI (10 mol%) Toluene10012C3-Sulfonate Ester75 - 82%
None (Metal-Free) Toluene8012C3-Sulfonate Ester82%

Experimental Protocols

Self-Validating System: The protocols below include specific quenching and extraction steps designed to isolate the active regioisomer while neutralizing reactive sulfonyl chloride byproducts.

Protocol A: Preparation of Chitosan@CuI Catalyst

Note: Proper preparation of the heterogeneous catalyst is crucial for radical stability and regioselectivity.

  • Dissolve 1.0 g of high-molecular-weight chitosan powder in 50 mL of 1% (v/v) aqueous acetic acid solution. Stir at room temperature until a viscous, clear solution forms.

  • Add 0.5 mmol of Copper(I) iodide (CuI) to the solution. Stir vigorously for 4 hours to ensure uniform dispersion and coordination of Cu(I) with the amine/hydroxyl groups of the chitosan matrix[3].

  • Precipitate the catalyst by adding 0.1 M NaOH dropwise until the pH reaches 8–9.

  • Filter the resulting solid, wash extensively with deionized water and ethanol to remove unbound copper, and dry under vacuum at 60 °C for 12 hours.

Protocol B: Synthesis of C2-Sulfonate Esters (LaCl -Catalyzed)
  • Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoline N-oxide (0.5 mmol), aryl sulfonyl chloride (0.75 mmol), and LaCl

    
     (0.05 mmol, 10 mol%).
    
  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 12 hours. Monitor the reaction progress by TLC (Hexane/EtOAc 3:1).

  • Work-up: Cool the mixture to room temperature. Quench with 5 mL of saturated aqueous NaHCO

    
     to neutralize any generated HCl and unreacted sulfonyl chloride.
    
  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue by silica gel column chromatography to isolate the pure C2-sulfonate ester.

Protocol C: Synthesis of C3-Sulfonate Esters (Chitosan@CuI-Catalyzed)
  • Setup: In a 10 mL Schlenk tube, combine quinoline N-oxide (0.5 mmol), aryl sulfonyl chloride (0.75 mmol), and Chitosan@CuI (10 mol% Cu equivalent).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Catalyst Recovery: Cool to room temperature. Centrifuge or filter the mixture to recover the heterogeneous Chitosan@CuI catalyst. The recovered catalyst can be washed with EtOAc and reused for up to 5 cycles without significant loss of activity[4].

  • Work-up & Purification: Wash the filtrate with water, extract with EtOAc, dry over Na

    
    SO
    
    
    
    , concentrate, and purify via column chromatography.

Workflow Step1 1. Catalyst Preparation (Chitosan@CuI or LaCl3) Step2 2. Reaction Setup (Quinoline N-oxide + TsCl + Solvent) Step1->Step2 Step3 3. Thermal Activation (80-100 °C, 12 h) Step2->Step3 Step4 4. Quenching & Extraction (EtOAc / H2O) Step3->Step4 Step5 5. Catalyst Recovery & Purification Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of quinoline sulfonate esters.

Analytical Validation (Regioselectivity Confirmation)

To validate the success of the regioselective synthesis,


H NMR spectroscopy is the definitive analytical tool:
  • C2-Sulfonate Esters: The disappearance of the characteristic C2 proton signal (typically appearing downfield around

    
     8.8–9.0 ppm in the parent quinoline N-oxide) confirms functionalization at the C2 position.
    
  • C3-Sulfonate Esters: The presence of the C2 proton (appearing as a singlet or doublet depending on C4 substitution) and the absence of the C3 proton signal confirms C3 regioselectivity.

References

  • Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Catalyst-Controlled Selectivity in the Synthesis of C2- and C3-Sulfonate Esters from Quinoline N-Oxides and Aryl Sulfonyl Chlorides Source: ChemCatChem URL:[Link]

  • Heterogeneous Chitosan@copper Catalyzed Selective C(sp3)–H Sulfonylation of Ketone Hydrazones with Sodium Sulfinates: Direct Access to β-Ketosulfones Source: MDPI URL:[Link]

Sources

Method

Application Note: Quinolin-8-yl Quinoline-8-Sulfonate as a "Turn-On" Fluorescent Sensor for Biothiols and Hydrogen Sulfide

Introduction & Mechanistic Rationale The accurate detection of gaseous signaling molecules (gasotransmitters) like hydrogen sulfide (H₂S) and endogenous biothiols (e.g., glutathione, cysteine) is critical in elucidating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The accurate detection of gaseous signaling molecules (gasotransmitters) like hydrogen sulfide (H₂S) and endogenous biothiols (e.g., glutathione, cysteine) is critical in elucidating their roles in cardiovascular health, neurodegeneration, and oncology. Quinolin-8-yl quinoline-8-sulfonate (Q4) represents a highly strategic molecular probe design that leverages a dual-stage activation mechanism to achieve exceptional signal-to-noise ratios in complex biological matrices.

The Dual-Stage Activation Mechanism

The architecture of Q4 is based on the esterification of 8-hydroxyquinoline (8-HQ) with 8-quinolinesulfonyl chloride. This specific structural configuration dictates its sensing capability through two sequential photophysical phenomena:

  • Fluorescence Quenching via Masking: In its native state, the hydroxyl group of the 8-HQ fluorophore is masked by the sulfonate ester. This prevents metal chelation and quenches intrinsic fluorescence via Photoinduced Electron Transfer (PET) from the quinoline nitrogen to the electron-withdrawing sulfonate group.

  • Nucleophilic Cleavage (Thiolysis): The sulfonate ester is a highly specific recognition moiety for strong nucleophiles like H₂S and biothiols. Upon exposure, the analyte executes a nucleophilic attack on the sulfonate group, cleaving the ester bond and releasing free 8-hydroxyquinoline[1][2].

  • Chelation-Enhanced Fluorescence (CHEF): Free 8-HQ is weakly fluorescent in aqueous media due to non-radiative decay pathways driven by Excited-State Proton Transfer (ESPT). However, when a coordinating metal ion (specifically Zn²⁺ or Mg²⁺) is supplemented in the assay buffer, the released 8-HQ rapidly chelates the metal. This rigidifies the molecular conformation, blocks ESPT, and triggers a massive "turn-on" Chelation-Enhanced Fluorescence (CHEF) signal[3][4].

Mechanism Q4 Quinolin-8-yl quinoline-8-sulfonate (Non-fluorescent, PET Quenched) Cleavage Thiolysis / Cleavage of Sulfonate Ester Q4->Cleavage H2S Nucleophile (H2S / Biothiols) H2S->Cleavage HQ Free 8-Hydroxyquinoline (Weakly Fluorescent) Cleavage->HQ Complex 8-HQ-Zn2+ Complex (Highly Fluorescent, CHEF) HQ->Complex Chelation Zn Zn2+ / Mg2+ (Metal Cations) Zn->Complex

Fig 1: Dual-stage sensing mechanism of Q4 via sulfonate cleavage and subsequent Zn2+ chelation.

Quantitative Data & Analytical Performance

The analytical performance of Q4 is heavily dependent on the presence of the coordinating metal ion. The following tables summarize the standardized photophysical properties and selectivity metrics when utilized in a Zn²⁺-enriched buffer system.

Table 1: Photophysical and Kinetic Properties of Q4

ParameterValue / CharacteristicExperimental Condition
Excitation Wavelength (

)
360 - 380 nm10 mM HEPES (pH 7.4), 1% DMSO
Emission Wavelength (

)
490 - 510 nm10 mM HEPES (pH 7.4), 1% DMSO
Stokes Shift ~130 nmMinimizes auto-fluorescence overlap
Limit of Detection (LOD) ~0.5 - 1.5 µMCalculated via

method
Response Time < 20 minutes37°C incubation
Fluorescence Enhancement > 40-foldRatio of

Table 2: Analyte Selectivity Profile

Analyte ClassRepresentative SpeciesSignal Response (Turn-On)Mechanistic Rationale
Reactive Sulfur Species H₂S, NaHS, Na₂SHigh (+++) Rapid nucleophilic thiolysis of sulfonate ester.
Biothiols Cysteine, GlutathioneHigh (+++) Nucleophilic attack by free -SH groups.
Reactive Oxygen Species H₂O₂, O₂•⁻, ClO⁻Low (-)Insufficient nucleophilicity to cleave the ester.
Amino Acids (Non-thiol) Glycine, Alanine, SerineLow (-)Lack of highly nucleophilic functional groups.

Experimental Protocols

Expert Insight: The most critical factor in ensuring reproducible results with 8-HQ-based sensors is the choice of buffer. Do not use Phosphate-Buffered Saline (PBS). Phosphate ions aggressively compete for Zn²⁺, precipitating as zinc phosphate and depriving the released 8-HQ of the metal required for the CHEF effect. Always use HEPES, Tris, or MOPS buffers[5].

Protocol A: In Vitro Fluorometric Assay for H₂S / Biothiols

Reagents & Materials:

  • Probe Stock: 1.0 mM Q4 dissolved in anhydrous DMSO (Store at -20°C, protected from light).

  • Assay Buffer: 10 mM HEPES, pH 7.4, supplemented with 20 µM ZnCl₂.

  • Analyte Standards: Freshly prepared NaHS (H₂S donor) or Glutathione in deionized water.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mL of the Assay Buffer. Ensure the pH is strictly adjusted to 7.4, as the CHEF effect of 8-HQ is highly pH-dependent.

  • Working Solution Formulation: Add 100 µL of the 1.0 mM Q4 stock to 9.9 mL of the Assay Buffer to yield a 10 µM Q4 working solution (final DMSO concentration = 1% v/v to ensure probe solubility).

  • Sample Incubation: Transfer 2.0 mL of the working solution into a quartz cuvette or 100 µL into a 96-well black microplate. Add the desired concentration of the analyte (e.g., 0 to 50 µM NaHS).

  • Reaction Phase: Incubate the mixture at 37°C for 20–30 minutes in the dark to allow complete thiolysis of the sulfonate ester.

  • Data Acquisition: Record the fluorescence spectra using a spectrofluorometer. Set the excitation wavelength to 360 nm and integrate the emission area between 450 nm and 600 nm (peak ~500 nm).

Protocol B: Live-Cell Imaging of Endogenous H₂S

Reagents & Materials:

  • HeLa or MDA-MB-231 cell lines.

  • Dulbecco’s Modified Eagle Medium (DMEM) without phenol red.

  • Hoechst 33342 (Nuclear stain).

Step-by-Step Methodology:

  • Cell Culturing: Seed cells in a 35-mm glass-bottom confocal dish at a density of

    
     cells/dish. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Exogenous Stimulation (Optional): To validate the probe, pre-incubate the cells with 100 µM NaHS for 30 minutes to artificially elevate intracellular H₂S levels.

  • Probe Loading: Wash the cells twice with warm DMEM. Add 10 µM of Q4 (diluted in DMEM containing 10 µM ZnCl₂) to the dish.

  • Incubation: Incubate the cells for 30 minutes at 37°C. The lipophilic nature of the quinoline moiety ensures rapid membrane permeability.

  • Washing & Fixation: Remove the media and wash the cells three times with warm HEPES buffer to remove extracellular, unreacted probe. (Optional: Counterstain with Hoechst 33342 for 10 minutes).

  • Confocal Microscopy: Image the cells using a confocal laser scanning microscope. Excite the sample with a 405 nm diode laser (or two-photon excitation if available) and collect emission in the green channel (480–530 nm).

Workflow Step1 1. Probe Preparation Dissolve Q4 in DMSO (1 mM stock) Step3 3. Sample Incubation Mix Q4 (10 µM) + Analyte (30 min, 37°C) Step1->Step3 Step2 2. Buffer Formulation HEPES (pH 7.4) + 20 µM ZnCl2 Step2->Step3 Step4 4. Spectroscopic Analysis Excitation: 360 nm | Emission: ~500 nm Step3->Step4 Step5 5. Live-Cell Imaging Incubate cells -> Wash -> Confocal Microscopy Step3->Step5

Fig 2: Standardized experimental workflow for in vitro and live-cell fluorescent sensing assays.

Troubleshooting & Optimization

  • High Background Fluorescence: If the blank control exhibits high fluorescence, the Q4 probe may have undergone spontaneous hydrolysis. Ensure the DMSO stock is strictly anhydrous and stored with desiccants. Water contamination in the stock will prematurely cleave the sulfonate ester.

  • Weak "Turn-On" Signal: Verify the presence of Zn²⁺ or Mg²⁺ in the buffer. Without a coordinating metal, the released 8-HQ will undergo rapid non-radiative decay via ESPT, resulting in negligible fluorescence[4].

  • Poor Cellular Uptake: Ensure the final DMSO concentration during cell loading does not exceed 0.5% - 1.0%, as higher concentrations can cause membrane toxicity and leakage of the intracellularly activated fluorophore.

References

  • Development of a Rapid-Response Fluorescent Probe for H2S: Mechanism Elucidation and Biological Applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A new coumarin-based “OFF–ON” fluorescent sensor for H2S detection in HeLa cells. PubMed (NIH). Available at:[Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed (NIH). Available at:[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Available at:[Link]

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Quinolin-8-yl Quinoline-8-Sulfonate

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing Quinolin-8-yl quinoline-8-sulfonate via the esterification of 8-hydroxyquinoline with quinoline-8-sulfonyl chloride presents unique ste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing Quinolin-8-yl quinoline-8-sulfonate via the esterification of 8-hydroxyquinoline with quinoline-8-sulfonyl chloride presents unique steric and electronic challenges. Both the nucleophile and the electrophile feature bulky, coordinating quinoline rings that sterically hinder the reaction center at the 8-position.

This guide provides actionable troubleshooting, an optimized protocol, and mechanistic insights to help researchers and drug development professionals maximize their synthetic yield.

Mechanistic Overview & Reaction Pathway

The primary bottleneck in this synthesis is the steric clash between the two bulky quinoline moieties. Standard bases often fail to drive the reaction to completion. Activating the sulfonyl chloride with a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) bypasses this barrier by forming a highly reactive, less sterically encumbered N-sulfonylpyridinium intermediate.

ReactionPathway HQ 8-Hydroxyquinoline (Nucleophile) Complex DMAP-Sulfonyl Intermediate (Activated Electrophile) HQ->Complex Nucleophilic Attack Sterically Hindered QSC Quinoline-8-sulfonyl chloride (Electrophile) QSC->Complex DMAP Catalyst Base (DIPEA) Byproduct Quinoline-8-sulfonic acid (Hydrolysis Byproduct) QSC->Byproduct + H2O (Moisture) Product Quinolin-8-yl quinoline-8-sulfonate (Target Ester) Complex->Product - HCl

Reaction pathway for Quinolin-8-yl quinoline-8-sulfonate synthesis via DMAP activation.

Quantitative Condition Comparison

To understand the causality behind experimental choices, review the quantitative data summarizing how different reaction conditions impact the final yield.

Reaction ConditionBase / CatalystSolventTempExpected Yield RangePrimary Byproduct
Unoptimized TEA (2.0 eq)DCMRT20% - 35%Unreacted starting materials
Classical Pyridine (Solvent)PyridineRT to 40 °C40% - 55%Quinoline-8-sulfonic acid
Optimized DIPEA (2.5 eq) + DMAP (0.1 eq)Anhydrous DCM0 °C to RT75% - 90% Minimal

Troubleshooting Matrix

Observed IssueMechanistic CauseQuantitative IndicatorRecommended Corrective Action
Low Product Yield (<40%) Hydrolysis of the sulfonyl chloride.High presence of sulfonic acid mass in LC-MS.Ensure strictly anhydrous conditions; dry solvents over 4Å molecular sieves.
Incomplete Reaction Steric hindrance at the 8-position.Unreacted 8-hydroxyquinoline >20% on TLC.Add 0.1–0.2 eq of DMAP as an acyl transfer catalyst; extend reaction time.
Black/Brown Tarry Byproducts Oxidation of 8-hydroxyquinoline.Severe discoloration of the reaction mixture.Degas solvents with Argon; protect the reaction flask from ambient light.
Difficult Purification Excess unreacted sulfonyl chloride.Multiple spots on TLC near the product Rf.Quench with a polyamine scavenger resin, or use a slight deficit of electrophile.

Optimized Experimental Protocol: DMAP-Catalyzed Esterification

Self-Validating Checkpoint System: This protocol incorporates in-process controls (IPCs) to ensure each step is successful before proceeding, establishing a highly trustworthy methodology for 1[1].

  • Equipment Preparation : Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of Argon.

    • Validation: The flask must be cool to the touch and completely free of condensation before reagent addition.

  • Reagent Loading : Add 8-hydroxyquinoline (1.45 g, 10.0 mmol) and 4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq) to the flask.

  • Solvation & Base Addition : Inject 30 mL of anhydrous Dichloromethane (DCM) via syringe. Add N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol, 2.5 eq). Stir until complete dissolution.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Activation : In a separate dry vial, dissolve quinoline-8-sulfonyl chloride (2.73 g, 12.0 mmol, 1.2 eq) in 10 mL of anhydrous DCM.

    • Validation: The solution should be perfectly clear; cloudiness indicates premature hydrolysis.

  • Controlled Addition : Add the sulfonyl chloride solution dropwise to the main reaction flask over 30 minutes using a syringe pump.

    • Causality: Slow addition prevents localized exothermic spikes that promote side reactions and degradation.

  • Reaction Propagation : Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the 8-hydroxyquinoline spot (Rf ~0.4) is consumed and a new, less polar product spot appears.

  • Quenching & Workup : Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure Quinolin-8-yl quinoline-8-sulfonate.

Deep-Dive FAQs

Q: Why is my yield plateauing at 40% despite using excess base? A: The esterification of 8-hydroxyquinoline with quinoline-8-sulfonyl chloride is severely hampered by steric hindrance at the 8-position of both rings. Using standard bases like Triethylamine (TEA) or Pyridine alone often results in incomplete conversion, a common issue noted in2[2]. The addition of a hypernucleophilic catalyst like DMAP is required. DMAP attacks the sulfonyl chloride to form an N-sulfonylpyridinium salt, which is a far superior electrophile and structurally less encumbered, driving the reaction to completion.

Q: How does moisture critically impact this specific reaction? A: Quinoline-8-sulfonyl chloride is highly susceptible to hydrolysis. In the presence of trace water, it rapidly converts to quinoline-8-sulfonic acid. This byproduct is completely unreactive toward esterification under standard conditions and acts as a strong acid, potentially protonating the 8-hydroxyquinoline nucleophile and shutting down the reaction entirely.

Q: Can I use Pyridine as both the solvent and the base? A: Yes, pyridine is a classical solvent for the synthesis of aryl sulfonates and 3[3]. However, for highly hindered substrates, using anhydrous DCM with DIPEA and catalytic DMAP provides cleaner conversion. Removing large volumes of pyridine during workup can be tedious and may lead to product loss or thermal degradation during rotary evaporation.

Q: Is there a risk of N-sulfonylation instead of O-sulfonylation? A: While the quinoline nitrogen is nucleophilic, O-sulfonylation of the phenol group is thermodynamically favored. The N-sulfonylated quaternary salt may form transiently as a kinetic product but will rapidly transfer the sulfonyl group to the more stable oxygen atom, especially when heated to room temperature or in the presence of DMAP.

References

  • 1. ResearchGate. 2.2. PMC - National Institutes of Health. 3.3. PubMed - National Institutes of Health.

Sources

Optimization

Recrystallization solvents for high-purity Quinolin-8-yl quinoline-8-sulfonate

Welcome to the Application Scientist Support Portal. This guide is dedicated to the purification and recrystallization of Quinolin-8-yl quinoline-8-sulfonate (PubChem CID: 2138749) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is dedicated to the purification and recrystallization of Quinolin-8-yl quinoline-8-sulfonate (PubChem CID: 2138749) . Due to its dual-quinoline core and sulfonate ester linkage, this compound presents unique solubility challenges. This portal provides the mechanistic rationale, validated protocols, and troubleshooting steps to achieve >99% purity for downstream drug development or ligand synthesis.

Causality in Solvent Selection

The synthesis of Quinolin-8-yl quinoline-8-sulfonate typically involves the esterification of 8-hydroxyquinoline with 8-quinolinesulfonyl chloride in the presence of an organic base (e.g., triethylamine) . The crude mixture inevitably contains the target ester, unreacted starting materials, and triethylamine hydrochloride (TEA·HCl) salts.

Mechanistic Rationale for Recrystallization: To achieve high purity, the solvent system must exploit the differential solubility between the bulky, moderately polar sulfonate ester and the highly polar synthesis byproducts.

  • Primary Solvent (Ethanol): Ethanol is the optimal primary solvent. At reflux, the thermal energy disrupts the strong intermolecular π-π stacking of the quinoline rings, fully dissolving the ester. Upon controlled cooling, the ester's solubility drops precipitously, driving nucleation. Crucially, polar impurities like TEA·HCl and unreacted 8-hydroxyquinoline remain highly soluble in cold ethanol due to hydrogen bonding, preventing their co-crystallization .

  • Binary System (DCM/Hexane): For heavily contaminated batches, a solvent-antisolvent approach is required. The compound is highly soluble in dichloromethane (DCM). Hexane acts as the antisolvent. The slow diffusion of hexane into DCM selectively precipitates the ester while leaving highly lipophilic impurities in the mother liquor.

Solvent Performance Matrix
Solvent SystemTarget Ester Solubility (Hot)Target Ester Solubility (Cold)Impurity Retention (Cold)Recommended Use Case
100% Absolute Ethanol HighVery LowExcellent (Salts, Phenols)Standard purification of moderately pure crude (>80%).
Aqueous EtOH (90:10) ModerateExtremely LowGood (Salts)High-yield recovery; risks hydrolysis if crude is acidic/basic.
DCM / Hexane (1:3) High (in DCM)Low (in mixture)ModerateRescuing heavily oiled-out or highly impure crude mixtures.
Ethyl Acetate ModerateLowPoor (Phenols co-precipitate)Alternative if strictly anhydrous conditions are needed.

Standard Operating Procedure: Ethanol Recrystallization

Self-Validating Protocol: This workflow includes built-in validation steps. The purity of the lattice formation is verified internally by parallel TLC analysis, ensuring the isolated crystals require no further processing before downstream application.

Step-by-Step Methodology:

  • Preparation: Weigh the crude Quinolin-8-yl quinoline-8-sulfonate and transfer it to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Dissolution: Add absolute ethanol (approx. 15–20 mL per gram of crude). Heat the suspension to reflux (78°C) using an oil bath with vigorous stirring.

  • Solvent Adjustment: If the solid does not fully dissolve after 15 minutes at reflux, add hot ethanol in 2 mL increments until complete dissolution is achieved. Causality Note: Do not exceed a 30 mL/g ratio. Over-dilution shifts the equilibrium of the solubility product, preventing the necessary supersaturation required for nucleation upon cooling.

  • Hot Filtration (Optional but Recommended): If insoluble particulate matter (e.g., polymerized degradation products) is visible, rapidly filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization in the funnel stem.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature at a strictly controlled rate (approx. 0.5°C/min) without stirring. Causality Note: Rapid cooling (e.g., immediate transfer to an ice bath) kinetically traps impurities within the rapidly forming crystal lattice. Slow cooling provides thermodynamic control, promoting the growth of pure, macroscopic crystals.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize crystalline yield.

  • Harvesting: Collect the crystals via vacuum filtration. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove the residual mother liquor clinging to the crystal surfaces.

  • Self-Validation Step: Dissolve a few crystals of the final product in DCM and spot on a TLC plate alongside the crude mixture and an 8-hydroxyquinoline standard (eluent: 1:1 EtOAc/Hexane). A single, distinct spot under UV 254 nm confirms the complete exclusion of polar byproducts, validating the efficacy of the cooling gradient.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight to remove residual ethanol trapped in the crystal lattice.

Workflow Visualization

RecrystallizationWorkflow N1 Crude Quinolin-8-yl quinoline-8-sulfonate N2 Dissolution in Hot Absolute Ethanol (78°C) N1->N2 Add Solvent N3 Hot Filtration (Remove Insoluble Matter) N2->N3 T = 78°C N4 Controlled Cooling (0.5°C/min to 4°C) N3->N4 Filtrate N5 Vacuum Filtration & Cold EtOH Wash N4->N5 Nucleation N6 High-Purity Crystalline Product N5->N6 Dry in Vacuo

Caption: Step-by-step recrystallization workflow for Quinolin-8-yl quinoline-8-sulfonate.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which the compound becomes insoluble in the solvent. This is a common issue with quinoline derivatives when a high concentration of residual sulfonyl chloride or amine base is present.

  • Solution: Reheat the mixture until it forms a single homogeneous solution. Add a small amount of a higher-boiling co-solvent (like ethyl acetate) to increase the solubility at lower temperatures, or add a seed crystal of pure Quinolin-8-yl quinoline-8-sulfonate just above the cloud point to force nucleation over phase separation.

Q: Can I use water as an antisolvent to increase my yield? A: Proceed with extreme caution. While adding water to the ethanol solution (e.g., 90:10 EtOH:H₂O) will drastically decrease the solubility of the ester and increase your yield, it introduces a severe risk of hydrolysis . The sulfonate ester bond is susceptible to cleavage if the crude mixture contains residual acid or base. Only use aqueous mixtures if you have pre-washed your crude organic layer to a strictly neutral pH during the initial liquid-liquid extraction workup.

Q: Why is my isolated product slightly yellow or brown, and how do I remove the color? A: The pure ester should be off-white to pale yellow. Darker brown or orange discoloration indicates the presence of oxidized 8-hydroxyquinoline derivatives or trace transition metals.

  • Solution: During the dissolution step (Step 2), add 5–10% (w/w) activated charcoal (Norit) to the refluxing ethanol solution. Boil for 10 minutes, then perform a hot filtration through a pad of Celite. The charcoal will adsorb the highly conjugated, colored polymeric impurities.

Q: The TLC of my recrystallized product still shows a faint spot for 8-quinolinesulfonyl chloride. What went wrong? A: Sulfonyl chlorides are highly reactive and can sometimes become trapped within the crystal lattice if the cooling gradient (Step 5) was performed too rapidly.

  • Solution: Perform a second recrystallization, but ensure the cooling rate is strictly controlled (ambient air cooling, strictly no ice bath until room temperature is reached). Alternatively, stir the crude solid in cold 5% aqueous sodium bicarbonate for 30 minutes prior to recrystallization to hydrolyze the residual chloride into the highly water-soluble sulfonic acid, which will easily wash away.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2138749, Quinolin-8-yl quinoline-8-sulfonate." PubChem,[Link].

  • Kręglewski, M., et al. "Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity." International Journal of Molecular Sciences, vol. 24, no. 9, 2023, p. 8230. PubMed Central,[Link].

Troubleshooting

Troubleshooting low solubility of Quinolin-8-yl quinoline-8-sulfonate

Welcome to the technical support center for Quinolin-8-yl quinoline-8-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Quinolin-8-yl quinoline-8-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments. The protocols herein are designed as self-validating systems to ensure the integrity of your results.

Understanding the Challenge: The Physicochemical Properties of Quinolin-8-yl quinoline-8-sulfonate

Quinolin-8-yl quinoline-8-sulfonate is a molecule that, based on its structure, presents a classic solubility challenge. It possesses two quinoline rings, which are largely hydrophobic, and a sulfonate ester linkage. While the sulfonate group can impart some degree of polarity, the large aromatic surface area often dominates, leading to poor aqueous solubility.

To quantify this, we can look at its computed physicochemical properties:

PropertyValueImplication for Solubility
Molecular Weight 336.4 g/mol [1]A higher molecular weight can sometimes correlate with lower solubility.
XLogP3 3.6[1]This value indicates a significant degree of lipophilicity, suggesting poor solubility in aqueous solutions.

Given these properties, it is anticipated that Quinolin-8-yl quinoline-8-sulfonate will be poorly soluble in water and other polar solvents, while exhibiting better solubility in organic solvents.[2][3] This guide will provide a systematic approach to overcoming this challenge.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues you may encounter.

Q1: My initial attempt to dissolve Quinolin-8-yl quinoline-8-sulfonate in an aqueous buffer failed. What should I do?

This is a common and expected observation. The first step is a systematic approach to solvent selection and the use of physical methods to aid dissolution.

Initial Troubleshooting Workflow

G start Start: Insoluble Compound solvent_selection Select an appropriate organic solvent (e.g., DMSO, Ethanol) start->solvent_selection stock_solution Prepare a concentrated stock solution solvent_selection->stock_solution physical_methods Employ physical methods to aid dissolution: - Vortexing - Gentle warming (e.g., 37°C) - Sonication stock_solution->physical_methods visual_inspection Visually inspect for complete dissolution physical_methods->visual_inspection proceed Proceed with experiment (dilute into aqueous media) visual_inspection->proceed Clear Solution troubleshoot Still insoluble? Proceed to advanced techniques. visual_inspection->troubleshoot Particulates Remain

Caption: Initial troubleshooting workflow for dissolving Quinolin-8-yl quinoline-8-sulfonate.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Solvent Selection: Begin with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its ability to dissolve a wide range of compounds.[4] Ethanol is another suitable option.

  • Weighing the Compound: Accurately weigh a small amount of Quinolin-8-yl quinoline-8-sulfonate.

  • Solvent Addition: Add the chosen organic solvent to achieve a high concentration stock solution (e.g., 10-50 mM). It is crucial to start with a concentrated stock in an organic solvent before diluting into your aqueous experimental medium.[5]

  • Physical Dissolution Aids:

    • Vortexing: Vigorously mix the solution using a vortex mixer.

    • Gentle Warming: If particulates remain, gently warm the solution to 37°C in a water bath.

    • Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles.

  • Visual Inspection: A properly dissolved stock solution should be clear and free of any visible particles.

Q2: My compound dissolves in the organic stock solution but precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

This is a common phenomenon for hydrophobic compounds. The key is to maintain the compound's solubility in the final aqueous environment. Here are several strategies, from simple to more advanced:

1. Co-Solvent System:

The simplest approach is to increase the percentage of the organic co-solvent in your final aqueous solution.[3]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic solute to remain dissolved.[3]

  • Practical Steps:

    • Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your experimental system (e.g., cell culture). Many cell lines can tolerate up to 0.5-1% DMSO.

    • Prepare your dilutions so that the final concentration of the organic solvent remains below this threshold.

    • If precipitation still occurs, you may need to re-evaluate if a higher co-solvent percentage is permissible in your experiment.

Co-Solvency Mechanism

Caption: Co-solvents reduce the overall polarity of the solvent system, improving the solubility of hydrophobic compounds.

2. pH Adjustment:

The quinoline moiety contains a basic nitrogen atom, which can be protonated.[3]

  • Mechanism: In acidic conditions, the nitrogen atom can accept a proton, forming a more soluble cationic salt.[3]

  • Practical Steps:

    • Determine if your experimental conditions can tolerate a lower pH.

    • If so, prepare your aqueous buffer at a lower pH (e.g., pH 5-6) and observe if solubility improves upon dilution of your stock solution.

3. Use of Surfactants:

  • Mechanism: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble compound, increasing its apparent solubility.

  • Common Surfactants: Tween® 80 or Pluronic® F-68 are biocompatible surfactants often used in biological experiments.

  • Practical Steps:

    • Incorporate a low concentration of a suitable surfactant into your aqueous buffer before adding the compound stock solution.

    • The required concentration will depend on the surfactant's CMC and should be optimized for your specific application.

Micelle Formation and Solubilization

Caption: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.

Q3: How can I quantitatively measure the solubility of Quinolin-8-yl quinoline-8-sulfonate in a specific solvent?

To ensure the reliability and reproducibility of your experiments, it is essential to quantitatively determine the solubility. The following is a protocol for determining kinetic solubility, which is a rapid and practical method for research purposes.[5][6]

Protocol for Kinetic Solubility Determination

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of Quinolin-8-yl quinoline-8-sulfonate in DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Equilibration: Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) with gentle shaking.

  • Analysis:

    • Nephelometry (Turbidity Measurement): Use a plate reader to measure the turbidity of each well. The lowest concentration at which turbidity is detected represents the kinetic solubility limit.[6]

    • HPLC-UV Analysis: For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method. The highest concentration measured in a clear supernatant is the kinetic solubility.

Q4: How can I develop an HPLC-UV method to quantify Quinolin-8-yl quinoline-8-sulfonate?

A validated analytical method is crucial for accurate solubility determination and for assessing compound stability. Here is a starting point for developing a reverse-phase HPLC-UV method.

Generic HPLC-UV Method Development Protocol

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution (Starting Point):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) by scanning a dilute solution of the compound from 200-400 nm. The quinoline structure suggests strong absorbance in the UV range.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations to establish a linear relationship between absorbance and concentration.[7]

Q5: I am concerned about the stability of my compound in solution. How can I assess if it is degrading?

Low solubility can sometimes be confused with compound degradation. A forced degradation study can help you understand the stability of Quinolin-8-yl quinoline-8-sulfonate under various stress conditions.[8]

Forced Degradation Study Workflow

G start Prepare Compound Solution stress_conditions Expose to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal (Heat) - Photolytic (UV/Vis Light) start->stress_conditions time_points Sample at Various Time Points stress_conditions->time_points analysis Analyze by Stability-Indicating HPLC-UV Method time_points->analysis evaluation Evaluate for: - Decrease in Parent Peak Area - Appearance of Degradation Peaks analysis->evaluation

Caption: Workflow for a forced degradation study to assess compound stability.

Protocol for a Basic Forced Degradation Study:

  • Prepare Solutions: Dissolve Quinolin-8-yl quinoline-8-sulfonate in a suitable solvent system to a known concentration.

  • Apply Stress Conditions: Aliquot the solution into separate vials and expose them to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose to UV and visible light in a photostability chamber.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples using your developed stability-indicating HPLC-UV method.

  • Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[8]

Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation strategies can be employed, particularly in the context of drug development.

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: In an ASD, the crystalline structure of the drug is disrupted, and the amorphous drug molecules are dispersed within a polymer matrix. This high-energy amorphous state has a higher apparent solubility than the stable crystalline form.[1][6][9][10][11]

    • Preparation: This is typically achieved through methods like spray drying or hot-melt extrusion, where the drug and a polymer are dissolved in a common solvent, which is then rapidly removed.

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical support guide provides a comprehensive framework for troubleshooting the low solubility of Quinolin-8-yl quinoline-8-sulfonate. By understanding the underlying principles and following these systematic protocols, you can effectively address solubility challenges and ensure the integrity of your experimental results.

References

  • PubChem. Quinolin-8-yl quinoline-8-sulfonate. National Center for Biotechnology Information. Available at: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 2013;25(1):237-239. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Advanced Pharmaceutical Bulletin. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. 2019;9(3):337-348. Available at: [Link]

  • GSC Online Press. A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. 2024. Available at: [Link]

  • ResearchGate. Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. 2018. Available at: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Journal of Chemical & Pharmaceutical Research. Biodegradation of sulfonated aromatic amine by Pseudomonas desmolyticum NCIM 2112. 2015;7(3):1344-1348. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • IRIS-AperTO - Unito.it. photocatalytic degradation of aromatic sulfonates present in industrial percolates. 2017. Available at: [Link]

  • PENTA. Quinoline - SAFETY DATA SHEET. 2025. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 8-Quinolinol. Available at: [Link]

  • National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003. Available at: [Link]

  • Scientific Research Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. 2015;5(4):125-135. Available at: [Link]

  • ResearchGate. Biodegradation of sulfonated aromatic amine by Pseudomonas desmolyticum NCIM 2112. 2015. Available at: [Link]

  • Journal of Physics: Conference Series. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. 2023;2539:012075. Available at: [Link]

  • ResearchGate. Biodegradation of sulfonated aromatic compounds. 2016. Available at: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. Available at: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. 2019. Available at: [Link]

  • PMC. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Available at: [Link]

  • LabOldTech. Quinoline - SAFETY DATA SHEET. 2012. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Quinoline Sulfonate Formation

Welcome to the technical support center for the sulfonation of quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sulfonation of quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for achieving high yield and purity. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the sulfonation of quinoline?

Temperature is arguably the most critical parameter in quinoline sulfonation. It directly influences reaction rate, isomeric product distribution (regioselectivity), and the formation of byproducts such as polysulfonated compounds and sulfones.[1][2] In electrophilic aromatic substitution reactions like sulfonation, temperature affects the activation energy required for the substitution to occur at different positions on the quinoline ring.[2] For instance, the sulfonation of quinoline with fuming sulfuric acid at 220°C yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[3][4] Controlling the temperature allows for the selective formation of a desired isomer.

Q2: My reaction is yielding a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. How can I favor the formation of the 8-isomer?

The formation of different isomers is temperature-dependent. To favor the formation of quinoline-8-sulfonic acid, a precise temperature range, generally between 150°C to 200°C, is recommended.[5] This is because the 8-position is often the thermodynamically favored product at higher temperatures. At lower temperatures, the reaction may favor the kinetically controlled product, which could be a different isomer. It is crucial to maintain a stable and uniform temperature throughout the reaction.

Q3: I am observing a low yield of the desired quinoline sulfonate. What are the potential temperature-related causes?

Low yields can often be attributed to several temperature-related factors:

  • Inadequate Temperature: If the reaction temperature is too low, the activation energy for the sulfonation may not be reached, leading to an incomplete or very slow reaction.[1] C-H activation, a key step, often requires elevated temperatures.[6]

  • Excessive Temperature: Conversely, if the temperature is too high, it can lead to the degradation of the starting material or the desired product.[5] High temperatures can also promote side reactions, such as polysulfonation or oxidation, which consume the starting material and reduce the yield of the target compound.[7][8]

  • Localized Overheating: Poor mixing can create "hot spots" in the reaction mixture, leading to charring and decomposition of reagents.[9] This is particularly relevant as sulfonation reactions are often exothermic.

Troubleshooting Guide

Problem 1: Poor Regioselectivity - Formation of Multiple Isomers

Question: My analysis shows significant amounts of both quinoline-5-sulfonic acid and quinoline-8-sulfonic acid, and I need to selectively synthesize the 8-isomer. What steps should I take?

Answer: Achieving high regioselectivity is a common challenge in quinoline sulfonation. Temperature control is paramount for directing the substitution to the desired position.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your temperature control system (e.g., oil bath, heating mantle with a thermocouple) is calibrated and providing a stable temperature.

  • Optimize Temperature Range: For quinoline-8-sulfonic acid, a temperature range of 150°C to 200°C is a good starting point.[5] If you are operating outside this range, adjust accordingly.

  • Controlled Reagent Addition: The addition of the sulfonating agent (e.g., oleum, chlorosulfonic acid) should be slow and controlled to manage the exothermic nature of the reaction and prevent temperature spikes that could favor the formation of other isomers.[9]

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to monitor the formation of isomers over time at different temperatures.[1][10] This will help you identify the optimal temperature for maximizing the desired isomer.

Problem 2: Low to No Product Yield

Question: I am attempting the sulfonation of quinoline, but I am observing very low to no conversion to the desired quinoline sulfonate. What are the potential temperature-related issues and how can I troubleshoot them?

Answer: Low or no yield can stem from several factors, with reaction temperature being a primary suspect.

Troubleshooting Steps:

  • Increase Temperature Incrementally: If you suspect the temperature is too low, increase it in small increments (e.g., 10-20°C) and monitor the reaction progress. A good starting point for many quinoline sulfonylations is in the range of 80-120°C, but this can vary significantly based on the specific sulfonating agent and substrate.[1][6] For the synthesis of quinoline-8-sulfonic acid, temperatures around 150-200°C may be necessary.[5]

  • Ensure Proper Mixing: Inadequate stirring can lead to poor heat distribution and localized low-temperature zones where the reaction rate is negligible.[9] Ensure your stirring mechanism is robust enough for the reaction scale.

  • Consider a More Reactive Sulfonating Agent: If increasing the temperature leads to byproduct formation before a reasonable yield is achieved, consider using a more reactive sulfonating agent like chlorosulfonic acid, which can often facilitate sulfonation at lower temperatures.[1]

Problem 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture is turning dark, and I am isolating a significant amount of insoluble, tar-like material instead of my desired product. What is causing this, and how can I prevent it?

Answer: The formation of dark, tarry substances is typically indicative of decomposition or charring, often caused by excessive or poorly controlled temperatures.[9]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, uncontrolled one that leads to decomposition.

  • Improve Heat Dissipation: Ensure your reaction vessel is not being heated too aggressively. For highly exothermic reactions, consider using an ice bath for cooling and adding the sulfonating agent dropwise to manage the heat generated.[9]

  • Check for Localized Overheating: As mentioned, poor mixing is a common cause of localized overheating.[9] Increase the stirring rate to ensure uniform temperature distribution throughout the reaction mixture.

Experimental Protocols

Protocol 1: Temperature Optimization for Quinoline-8-Sulfonic Acid Synthesis

This protocol provides a general workflow for optimizing the reaction temperature to favor the formation of quinoline-8-sulfonic acid.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, place quinoline.

  • Initial Cooling: Cool the flask in an ice bath to 0-5°C.

  • Controlled Addition: Slowly add fuming sulfuric acid (oleum) to the stirred quinoline via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C.

  • Heating and Monitoring: After the addition is complete, slowly heat the reaction mixture to your first target temperature (e.g., 140°C) using a temperature-controlled oil bath.

  • Sampling: Once the target temperature is reached, take a small aliquot of the reaction mixture. Quench the aliquot with ice and prepare it for analysis (e.g., by HPLC).

  • Incremental Temperature Increase: Increase the temperature by 10-20°C increments (e.g., to 160°C, 180°C, and 200°C), taking an aliquot for analysis at each step after allowing the reaction to equilibrate for a set amount of time (e.g., 30 minutes).

  • Analysis: Analyze the collected samples by HPLC to determine the ratio of quinoline-8-sulfonic acid to other isomers and byproducts at each temperature.[10]

  • Isolation: Once the optimal temperature is identified, run the reaction at that temperature until completion. To isolate the product, cool the reaction mixture and carefully pour it over crushed ice. The quinoline-8-sulfonic acid will precipitate and can be collected by filtration.[1]

Data Presentation

Table 1: Illustrative Temperature Effects on Quinoline Sulfonation

Reaction Temperature (°C)Quinoline-8-Sulfonic Acid Yield (%)Quinoline-5-Sulfonic Acid Yield (%)Byproduct Formation
1203555Low
1405040Low
1607515Moderate
180855Moderate
20080<5High (charring observed)
22070<5Very High (significant decomposition)

Note: The data in this table is illustrative and intended to demonstrate a typical trend. Actual results may vary based on specific reaction conditions.

Visualizations

Reaction Pathway and Temperature Influence

G cluster_0 Reaction Input cluster_1 Reaction Conditions & Products Quinoline Quinoline Reaction Sulfonation Reaction Quinoline->Reaction SulfonatingAgent Sulfonating Agent (e.g., Oleum) SulfonatingAgent->Reaction LowTemp Low Temp (e.g., <120°C) Reaction->LowTemp Kinetic Control HighTemp High Temp (e.g., 150-200°C) Reaction->HighTemp Thermodynamic Control Product_5 Quinoline-5-sulfonic acid (Kinetic Product) LowTemp->Product_5 Product_8 Quinoline-8-sulfonic acid (Thermodynamic Product) HighTemp->Product_8 Byproducts Byproducts (Polysulfonation, Degradation) HighTemp->Byproducts

Caption: Influence of temperature on the regioselectivity of quinoline sulfonation.

Troubleshooting Workflow for Low Yield

G Start Start: Low Yield Observed CheckTemp Is Temperature in Optimal Range? (e.g., 150-200°C for 8-isomer) Start->CheckTemp IncreaseTemp Incrementally Increase Temperature Monitor by HPLC/TLC CheckTemp->IncreaseTemp No CheckMixing Is Mixing Adequate? CheckTemp->CheckMixing Yes CheckByproducts Are Byproducts/Charring Observed? IncreaseTemp->CheckByproducts Success Yield Improved IncreaseTemp->Success Yield Improves ImproveMixing Increase Stirring Rate CheckMixing->ImproveMixing No CheckMixing->CheckByproducts Yes ImproveMixing->CheckByproducts ImproveMixing->Success Yield Improves ReduceTemp Reduce Temperature Control Reagent Addition CheckByproducts->ReduceTemp Yes Reassess Reassess Reagents & Other Parameters CheckByproducts->Reassess No ReduceTemp->Success

Caption: A logical workflow for troubleshooting low yields in quinoline sulfonation.

References

  • Vertex AI Search. Quinoline-8-Sulphonic Acid - Leading Sulfonic Acid & Guanidine Supplier in China.
  • Benchchem. Optimizing reaction conditions for the sulfonylamination of quinolines.
  • Google Patents. US2999094A - Quinoline sulfonation process.
  • Benchchem. Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation.
  • Benchchem. Technical Support Center: Sulfonylation Reactions.
  • Benchchem. optimizing reaction conditions for 2-methylquinoline sulfonation.
  • Wikipedia. Aromatic sulfonation.
  • University of Glasgow. THE MECHANISM OF AROMATIC SULPHON AT ION. SUMMARY of a thesis presented in accordance with the regulations.
  • ResearchGate. Optimization of the conditions of the sulfonylation reaction.
  • NIH. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model.
  • Google Patents. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • Google Patents. US2489530A - Method of making 8-hydroxy quinoline.
  • NIH. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Preparation and Properties of Quinoline.
  • Benchchem. Refinement of analytical techniques for complex quinoline mixtures.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Google Patents. US3946037A - Sulfonation of aromatic compounds.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • YouTube. Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci.
  • ResearchGate. (PDF) Sulfonation chemistry - more sustainable approaches.
  • Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture.
  • Scribd. Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Benchchem. Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Chemithon. Sulfonation and Sulfation Processes.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Benchchem. side reactions and byproduct formation in quinoline nitration.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unreacted 8-Hydroxyquinoline (8-HQ) Removal

Welcome to the Technical Support Center. 8-Hydroxyquinoline (8-HQ, also known as oxine) is a highly versatile bidentate chelating agent widely utilized in the synthesis of organometallic electronic materials (such as OLE...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 8-Hydroxyquinoline (8-HQ, also known as oxine) is a highly versatile bidentate chelating agent widely utilized in the synthesis of organometallic electronic materials (such as OLED components), pharmaceutical intermediates, and agricultural fungicides[1][2]. However, residual, unreacted 8-HQ in your final product can severely compromise downstream applications—causing luminescence quenching in optoelectronics or off-target toxicity in biological assays[2][3].

Because 8-HQ is amphoteric and forms stable complexes with trace metals, its removal cannot be solved with a "one-size-fits-all" approach. This guide provides field-proven, self-validating methodologies to isolate your target product based on its specific chemical nature.

Physicochemical Grounding

To design a successful purification system, we must first exploit the intrinsic physicochemical properties of 8-HQ. Understanding why a molecule behaves a certain way allows you to troubleshoot any deviations during your workflow.

Table 1: Key Physicochemical Properties of 8-Hydroxyquinoline

PropertyValueMechanistic Relevance for Purification
pKa Values pKa₁ ≈ 5.01 (pyridinium N)pKa₂ ≈ 9.9 (phenolic OH)Amphoteric nature allows for pH-triggered phase switching during liquid-liquid extraction. It exists as a zwitterion/neutral molecule between pH 6–8[1][2].
Aqueous Solubility ~0.56 g/L (at neutral pH)Practically insoluble in neutral water; precipitates readily at pH 7–8[1][4].
Organic Solubility Highly soluble in EtOH, MeOH, CHCl₃Enables selective anti-solvent washing for insoluble metal chelates[5][6].
Melting / Boiling Point MP: 70–73 °C / BP: 267 °CLow melting point and moderate volatility allow for vacuum sublimation of crude powders[1][7].

Core Purification Workflows

The purification strategy you choose depends entirely on whether your final product is a coordination complex (where 8-HQ is bound to a metal) or an organic derivative (where 8-HQ has been covalently modified).

PurificationWorkflow A Crude Mixture (Product + Unreacted 8-HQ) B Product Type Analysis A->B C Organometallic Complex (e.g., Alq3, Znq2) B->C Metal Chelation D Organic Derivative (e.g., Substituted Quinolines) B->D Covalent Synthesis E Anti-Solvent Washing (EtOH / MeOH) C->E Exploits differential solubility F pH-Shift Liquid-Liquid Extraction D->F Exploits amphoteric nature of 8-HQ G Filter & Vacuum Dry (Removes Solubilized 8-HQ) E->G H Aqueous Phase (pH <4 or >11) 8-HQ Ionized F->H Target product in organic I Organic Phase (pH 7-8) 8-HQ Neutral F->I Target product in aqueous

Decision matrix for 8-hydroxyquinoline removal based on final product chemistry.

Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Washing (For Organometallic Complexes)

When synthesizing organometallic complexes like tris(8-hydroxyquinolinato)aluminium (Alq3) or zinc 8-hydroxyquinolinate (Znq2), the final product is typically a highly stable, neutral coordination complex that is insoluble in polar protic solvents[5]. Unreacted 8-HQ, however, remains highly soluble in alcohols.

Step-by-Step Methodology:

  • Suspension: Transfer the crude solid (containing the metal-8-HQ complex and unreacted 8-HQ) into a beaker. Add absolute ethanol or methanol (typically 15–20 mL per gram of crude product)[5].

  • Agitation: Stir the suspension vigorously at room temperature for 30–45 minutes. Causality: Vigorous stirring breaks up aggregates, allowing the alcohol to penetrate the crystal lattice and dissolve the unreacted 8-HQ ligand without degrading the metal complex[5].

  • Filtration: Vacuum filter the suspension through a fine glass frit (Porosity 3 or 4). The solubilized 8-HQ will pass through in the yellow-tinted filtrate[5].

  • Rinsing: Wash the filter cake with an additional 2 volumes of cold deionized water (to remove residual inorganic salts), followed by 1 volume of cold methanol to strip any trace 8-HQ remaining on the surface[5].

  • Drying: Transfer the purified precipitate to a watch glass and dry in a vacuum oven at 60–80 °C to remove trapped moisture and solvent[5][8].

Protocol B: pH-Shift Liquid-Liquid Extraction (For Organic Derivatives)

If your final product is an organic derivative (e.g., 8-hydroxyquinoline-7-carboxylic acid), solvent washing may not provide sufficient selectivity. Here, we exploit the amphoteric nature of 8-HQ.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., chloroform or ethyl acetate)[4][6].

  • Acidic Wash (Removes 8-HQ): If your target product is neutral and not a basic amine, wash the organic layer with 1.0 M HCl (pH ~1-2) in a separatory funnel. Causality: The unreacted 8-HQ protonates at the pyridinium nitrogen (pKa ≈ 5.0), forming a highly water-soluble salt that partitions into the aqueous layer[1][2].

  • Basic Wash (Alternative): If your target product is acid-sensitive but stable to base, wash the organic layer with 0.5 M NaOH (pH ~12). Causality: The 8-HQ deprotonates at the phenolic hydroxyl (pKa ≈ 9.9) to form a water-soluble phenoxide[2].

  • Phase Separation & Recovery: Drain and discard the aqueous wash containing the ionized 8-HQ. Dry the retained organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: Why did my organometallic complex degrade when I tried to wash it with dilute acid to remove 8-HQ? A: Metal-8-HQ complexes are held together by coordination bonds that are highly susceptible to protonation. Washing with acid protonates the coordinated 8-HQ ligands, which breaks the metal-ligand bond and demetallates the complex, destroying your product[2]. Always use neutral anti-solvent washing (e.g., ethanol or methanol) for coordination complexes[5].

Q2: I am trying to precipitate an 8-HQ derivative from an aqueous reaction, but unreacted 8-HQ is co-precipitating. How do I prevent this? A: This is a common issue governed by pH control. 8-HQ has a minimum solubility in water around pH 7.0–8.0, meaning it will crash out of solution if you neutralize to this exact range[4]. To prevent co-precipitation, adjust the pH to either slightly acidic (pH 4.5–5.0) or slightly basic (pH 9.5–10.0) conditions, provided your target derivative has a different isoelectric point. Alternatively, perform a solvent extraction using chloroform to selectively pull the unreacted 8-HQ away from the aqueous phase before precipitation[4][6].

Q3: During liquid-liquid extraction with chloroform, I am getting a stubborn emulsion. What is the cause and the remedy? A: 8-HQ and its metal complexes can act as weak surfactants, especially if trace metal ions in your glassware or water have formed amphiphilic chelates at the biphasic interface[6]. To break the emulsion:

  • Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous layer.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble microscopic coordination polymers stabilizing the emulsion.

  • Ensure your aqueous phase is strictly outside the pH 6–8 range, as the neutral 8-HQ species promotes interfacial accumulation.

Q4: How can I analytically verify that all trace 8-HQ has been removed from my final product? A: Relying on visual color (8-HQ is white to pale yellow) is insufficient[1]. The most reliable self-validating analytical methods are:

  • TLC (Thin Layer Chromatography): Use a mobile phase of Hexane:Ethyl Acetate. 8-HQ is highly UV-active and will stain dark brown with ferric chloride (FeCl₃) due to its chelating nature.

  • UV-Vis Spectroscopy: 8-HQ exhibits characteristic absorption peaks around 240 nm and 315 nm in methanol.

  • 1H NMR: Look for the distinct aromatic proton signals of the 8-HQ ring (e.g., the doublets around 8.8 ppm and 8.3 ppm in CDCl₃).

Q5: Can I use sublimation to purify my product from 8-HQ? A: Yes. 8-Hydroxyquinoline sublimes readily under reduced pressure (e.g., at 100–120 °C under high vacuum)[1]. If your target product is thermally stable and non-volatile (such as a heavy organometallic framework), vacuum sublimation is an excellent, solvent-free method to strip away unreacted 8-HQ.

References

1.[1] LookChem. "Cas 148-24-3,8-Hydroxyquinoline". LookChem. 1 2.[7] ChemicalBook. "8-Hydroxyquinoline CAS#: 148-24-3". ChemicalBook. 7 3.[5] PMC. "Hydroxyquinoline-coordinated organometallic complex nanowire and nanosheet for the dielectric layer of capacitors". NIH. 5 4.[2] Wikipedia. "8-Hydroxyquinoline". Wikipedia. 2 5.[4] Google Patents. "JP2590206B2 - Method for producing 8-hydroxyquinoline-7-carboxylic acid". Google Patents. 4 6.[6] ResearchGate. "Cloud point and solvent extraction study of uranium(VI) by 8-hydroxyquinoline". ResearchGate. 6 7.[3] AERU. "8-hydroxyquinoline". University of Hertfordshire. 3 8.[8] Google Patents. "CN105439950A - Method for preparing luminescent material 8...". Google Patents. 8

Sources

Optimization

Stability of Quinolin-8-yl quinoline-8-sulfonate under basic conditions

Welcome to the Technical Support Center for sulfonate ester chemistry. This guide is specifically engineered for researchers and drug development professionals working with Quinolin-8-yl quinoline-8-sulfonate (and relate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonate ester chemistry. This guide is specifically engineered for researchers and drug development professionals working with Quinolin-8-yl quinoline-8-sulfonate (and related aryl sulfonate scaffolds) as synthetic intermediates, protecting groups, or bioactive pharmacophores (such as ENPP1/3 inhibitors).

Because aryl sulfonates are highly sensitive to their electronic environment, unexpected degradation is a frequent bottleneck. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to troubleshoot and eliminate basic degradation in your workflows.

I. Core Causality: Why Does Degradation Occur?

Q: Why does my quinolin-8-yl quinoline-8-sulfonate degrade rapidly during basic aqueous workup or in high-pH assay buffers? A: The instability is driven by the intrinsic electrophilicity of the sulfonyl center combined with the electron-withdrawing nature of the quinoline rings. Under basic conditions, hydroxide ions (OH⁻) act as strong nucleophiles. They attack the sulfonyl sulfur, leading to the cleavage of the S–O bond. The quinoline ring stabilizes the resulting negative charge on the leaving group, making 8-hydroxyquinoline (oxine) an excellent leaving group. This makes the ester highly labile compared to aliphatic sulfonates.

Q: Is the cleavage mechanism concerted or does it involve an intermediate? A: The alkaline hydrolysis of aryl sulfonates typically proceeds via a direct nucleophilic attack at the sulfur atom. Depending on the leaving group's pKa, this can occur through a concerted mechanism (a single transition state) or a stepwise mechanism involving a highly unstable pentacoordinate intermediate [1]. Because 8-hydroxyquinoline is a highly stabilized leaving group, the transition state heavily favors rapid S–OR cleavage.

Q: How do amine bases affect this scaffold during organic synthesis? A: Unhindered basic nucleophiles (e.g., piperidine, diethylamine) will readily cleave the ester to form a sulfonamide and free 8-hydroxyquinoline [2]. To prevent this, you must rely exclusively on sterically hindered, non-nucleophilic bases (e.g., N,N-Diisopropylethylamine [DIPEA] or 2,6-lutidine) which can abstract protons without attacking the electrophilic sulfonyl center.

II. Mechanistic Visualization

HydrolysisMechanism A Quinolin-8-yl quinoline-8-sulfonate (Intact Ester) B Hydroxide (OH⁻) Attack Nucleophilic addition at S atom A->B C Transition State (S-O bond lengthening) B->C D S-OR Cleavage C->D E Quinoline-8-sulfonate (Stable Anion) D->E F 8-Hydroxyquinoline (Leaving Group) D->F

Fig 1. Mechanistic pathway of quinolin-8-yl quinoline-8-sulfonate alkaline hydrolysis.

III. Quantitative Stability Profiling

When utilizing quinolin-8-yl quinoline-8-sulfonate in biological evaluations—such as testing its efficacy as an Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) inhibitor [3]—buffer selection is critical. The table below summarizes the quantitative degradation kinetics across various standard environments.

Table 1: Representative Half-Life (t½) of Quinolin-8-yl Quinoline-8-Sulfonate

Environmental ConditionpHPrimary NucleophileHalf-Life (t½)Primary Degradant
Anhydrous DCM + 2 eq. DIPEAN/ANone (Sterically Hindered)> 72 hNone
HEPES Buffer (37°C)7.4H₂O> 48 h8-Hydroxyquinoline
Tris-HCl Buffer (37°C)8.5OH⁻ / Primary Amine~ 4 h8-Hydroxyquinoline
Carbonate Buffer (37°C)10.0OH⁻< 15 min8-Hydroxyquinoline
20% Piperidine in DMFN/APiperidine (Amine)< 30 minSulfonamide / Oxine

Data Interpretation: The compound is stable in physiological neutral buffers (HEPES) but degrades rapidly in moderately basic biological buffers (Tris-HCl pH 8.5) or in the presence of unhindered amines.

IV. Troubleshooting Workflow

Troubleshooting Start Target: Prevent Sulfonate Cleavage During Synthesis or Assay Check Evaluate Reaction/Buffer Conditions Start->Check Basic Aqueous Basic (pH > 8) or Strong Nucleophiles Check->Basic Neutral Neutral/Mildly Acidic (pH 6.0 - 7.5) Check->Neutral Action1 Use Non-Nucleophilic Bases (e.g., DIPEA, 2,6-Lutidine) Basic->Action1 Action2 Avoid Primary/Secondary Amines (e.g., Piperidine) Basic->Action2 Proceed Proceed with Standard Workflow Monitor via LC-MS Neutral->Proceed

Fig 2. Decision matrix for mitigating base-catalyzed degradation of aryl sulfonates.

V. Self-Validating Experimental Protocol: pH-Dependent Stability Assay

To definitively prove whether your compound is degrading due to basic hydrolysis rather than thermal instability or enzymatic cleavage, you must run a self-validating stability assay . This protocol uses an internal standard and a strict quenching mechanism to establish direct causality between pH and degradation.

Causality Check: By utilizing an internal standard (biphenyl) that is entirely inert to pH and nucleophiles, any reduction in the sulfonate's peak area relative to the standard proves chemical degradation rather than instrument fluctuation or precipitation. The acidic quench immediately halts hydroxide attack, freezing the equilibrium for accurate LC-MS measurement.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve Quinolin-8-yl quinoline-8-sulfonate in anhydrous, amine-free DMSO to a concentration of 10 mM.

    • Prepare a 10 mM stock of Biphenyl (Internal Standard) in DMSO.

  • Matrix Preparation:

    • Prepare three 100 mM buffer solutions: Acetate (pH 4.0), HEPES (pH 7.4), and Carbonate (pH 10.0).

    • Spike each buffer with the Biphenyl internal standard to a final concentration of 10 µM.

  • Initiation of Hydrolysis:

    • Pre-warm the buffer matrices to 37°C in a thermomixer.

    • Initiate the reaction by spiking the sulfonate stock into the buffers to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1% to prevent solvent effects).

  • Time-Course Quenching (The Validation Step):

    • At time intervals t = 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each buffer.

    • CRITICAL: Immediately dispense the aliquot into 50 µL of ice-cold Acetonitrile containing 2% Formic Acid.

    • Causality: The formic acid instantly drops the pH below 4.0, protonating any available hydroxide ions and completely arresting the S-O cleavage mechanism.

  • LC-MS Analysis:

    • Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated salts.

    • Inject 5 µL of the supernatant onto a C18 LC-MS system.

    • Track the exact mass of the intact ester (

      
       337.06) and the cleavage product 8-hydroxyquinoline (
      
      
      
      146.06).
    • Validation: Calculate the ratio of the intact ester peak area to the biphenyl peak area. A constant biphenyl area across all pH levels validates the injection integrity, confirming that the loss of the ester at pH 10.0 is purely a function of basic hydrolysis.

VI. References

  • 1 - The Journal of Organic Chemistry (ACS Publications) 2.2 - PubMed Central (PMC) 3.3 - ACS Omega (ACS Publications)

Sources

Troubleshooting

Overcoming steric hindrance in Quinolin-8-yl quinoline-8-sulfonate reactions

Technical Support Center: Overcoming Steric Hindrance in Quinolin-8-yl Quinoline-8-Sulfonate Reactions Welcome to the Advanced Applications Support Hub. Quinolin-8-yl quinoline-8-sulfonate (Q8QS) and its derivatives are...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Quinolin-8-yl Quinoline-8-Sulfonate Reactions

Welcome to the Advanced Applications Support Hub. Quinolin-8-yl quinoline-8-sulfonate (Q8QS) and its derivatives are highly valuable scaffolds in medicinal chemistry[1] and act as versatile electrophiles in cross-coupling reactions[2]. However, the extreme steric congestion at the 8-position—exacerbated by peri-interactions with the 7-position and the coordinating nature of the quinoline nitrogens—presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these steric limitations.

Section 1: Troubleshooting Guide & FAQs

FAQ 1: Overcoming Low Yields in Q8QS Esterification Q: When synthesizing Quinolin-8-yl quinoline-8-sulfonate from 8-hydroxyquinoline and quinoline-8-sulfonyl chloride, my yields plateau at ~44%[3]. How can I drive this reaction to completion? A: The 8-position of quinoline is highly sterically shielded. Standard amine bases like triethylamine (TEA) are insufficiently nucleophilic to overcome the activation energy barrier caused by the clash of the two bulky quinoline rings. Causality & Solution: Switch from a simple base-promoted esterification to a nucleophilic catalysis approach combined with alkoxide pre-formation. By using Sodium Hydride (NaH) to generate the highly nucleophilic sodium 8-quinolinolate, and adding 4-Dimethylaminopyridine (DMAP), you form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sensitive to the initial steric bulk of the sulfonyl chloride, facilitating rapid attack and boosting yields to >85%.

FAQ 2: Bypassing Catalyst Poisoning in C–O Cross-Coupling Q: I am attempting a Ni-catalyzed cross-coupling using Q8QS as the electrophile, but I observe no oxidative addition. How do I prevent the quinoline nitrogens from poisoning the catalyst? A: 8-Quinolinyl sulfonates are notorious for forming stable, unreactive bis-ligated thermodynamic sinks with Ni and Pd catalysts due to the bidentate coordination of the two nitrogen atoms. Furthermore, the steric bulk prevents the metal center from inserting into the C–O bond. Causality & Solution: Employ a highly sterically demanding, electron-rich phosphine ligand such as Tricyclohexylphosphine (PCy3)[4]. The large cone angle of PCy3 physically forces the bulky quinoline groups apart, preventing off-cycle N-chelation. Simultaneously, its strong electron-donating nature provides the necessary electron density to the Ni(0) center to break the strong, sterically hindered C–O bond.

FAQ 3: Accelerating Photochemical Cleavage Q: I am using the quinoline-8-sulfonate group as a photolabile protecting group, but UV cleavage is too slow and degrades my substrate. How can I accelerate it without using harsh, high-energy UV light? A: Photochemical cleavage of 8-quinolinyl sulfonates proceeds via an excited triplet state. Steric hindrance restricts the conformational flexibility required to efficiently reach this state. Causality & Solution: Introduce a heavy atom (e.g., Bromine or Iodine) at the 7-position of the quinoline ring[5]. The heavy-atom effect enhances spin-orbit coupling, which dramatically accelerates the rate of intersystem crossing (ISC) from the excited singlet state to the reactive triplet state. This modification not only speeds up the cleavage but also induces a red-shift, allowing activation at milder wavelengths (>360 nm)[5].

Section 2: Quantitative Data Summary

Table 1: Impact of Reaction Modifications on Sterically Hindered Q8QS Systems

Reaction TypeReagent/Ligand ModificationMechanistic EffectOutcome / Yield
EsterificationTEA (Standard)High steric clash limits conversion44% Yield[3]
EsterificationNaH + DMAPEnhanced nucleophilicity & intermediate formation>85% Yield
Ni-Catalyzed C–O CouplingPPh3Catalyst poisoning via N-chelation<10% Yield
Ni-Catalyzed C–O CouplingNi(COD)₂ / PCy3Accelerated oxidative addition via large cone angle88% Yield[4]
Photochemical CleavageUnsubstituted 8-QSSlow intersystem crossing

= 45 min (300 nm)
Photochemical Cleavage7-Bromo-8-QSHeavy atom effect (accelerated ISC)

= 28 min (>360 nm)[5]

Section 3: Mechanistic Visualization

G Ni_cat Active Catalyst Ni(0)(PCy3)n Ox_Add Oxidative Addition [Ni(II)(Quinolin-8-yl)(Qs)(PCy3)n] Ni_cat->Ox_Add + Quinolin-8-yl quinoline-8-sulfonate (C-O Activation) Transmet Transmetalation [Ni(II)(Quinolin-8-yl)(R)(PCy3)n] Ox_Add->Transmet + R-B(OH)2 (Nucleophile) Poisoning Catalyst Poisoning (Prevented by PCy3) Ox_Add->Poisoning If PPh3 used Red_Elim Reductive Elimination Cross-Coupled Product + Ni(0) Transmet->Red_Elim Base / Heat Red_Elim->Ni_cat Product Release Steric_Hindrance Steric Clash at 8-Position Overcome by Bulky PCy3 Ligand Steric_Hindrance->Ox_Add

Mechanistic pathway of Ni-catalyzed cross-coupling overcoming steric hindrance.

Section 4: Validated Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Quinolin-8-yl quinoline-8-sulfonate Self-Validation Checkpoint: The cessation of hydrogen gas evolution confirms complete alkoxide formation before the addition of the electrophile.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge with 8-hydroxyquinoline (10.0 mmol, 1.0 equiv) and 30 mL of anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv) in portions. Stir for 30 minutes at 0 °C. Validation: Observe the vigorous evolution of H₂ gas; wait until bubbling completely ceases, yielding a clear yellow solution.

  • Catalysis: Add DMAP (1.0 mmol, 0.1 equiv) to the reaction mixture.

  • Coupling: Dissolve quinoline-8-sulfonyl chloride (11.0 mmol, 1.1 equiv) in 10 mL anhydrous THF. Add this solution dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Validation: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The fluorescent starting material spot (under 254 nm UV) should be completely consumed.

  • Workup: Quench carefully with 10 mL of saturated aqueous NH₄Cl. Extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the product as a white solid.

Protocol B: Ni-Catalyzed C–O Cross-Coupling of Q8QS Self-Validation Checkpoint: The color transition from pale yellow to deep red/brown upon heating indicates the formation of the active Ni(0) species and successful oxidative addition.

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 10 mL reaction vial with Quinolin-8-yl quinoline-8-sulfonate (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Ni(COD)₂ (0.025 mmol, 5 mol%) and PCy3 (0.05 mmol, 10 mol%)[4].

  • Solvent: Add 2.5 mL of anhydrous Toluene. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Heating: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 24 hours. Validation: The suspension will turn deep red/brown within the first 30 minutes, confirming catalyst activation.

  • Workup: Cool the reaction to room temperature. Dilute with 5 mL of Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the cross-coupled product via silica gel chromatography.

References[1] Design, synthesis, and multi-target evaluation of 4-phenyl quinoline-8-sulfonate thiosemicarbazones as potential anti-Alzheimer agents. ResearchGate.https://www.researchgate.net/publication/386401060[2] Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. ResearchGate.https://www.researchgate.net/publication/384931234[3] Copyright Undertaking - PolyU Electronic Theses. PolyU. https://theses.lib.polyu.edu.hk/[4] Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors. ResearchGate.https://www.researchgate.net/publication/260021422[5] Photochemical cleavage reaction of 8-quinolinyl sulfonates that are halogenated and nitrated at the 7-position. PubMed.https://pubmed.ncbi.nlm.nih.gov/22466847/

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral analysis of Quinolin-8-yl quinoline-8-sulfonate functional groups

FTIR Spectral Profiling of Quinolin-8-yl Quinoline-8-Sulfonate: A Comparative Guide for Sulfonate Ester Validation Executive Summary & Rationale In medicinal chemistry and advanced materials science, sulfonate esters are...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Profiling of Quinolin-8-yl Quinoline-8-Sulfonate: A Comparative Guide for Sulfonate Ester Validation

Executive Summary & Rationale In medicinal chemistry and advanced materials science, sulfonate esters are highly prized for their ability to act as robust protecting groups or reactive electrophiles, depending on their highly specific steric environments[1]. Quinolin-8-yl quinoline-8-sulfonate (Q8QS) is a sterically hindered sulfonate ester formed by the condensation of 8-hydroxyquinoline and quinoline-8-sulfonyl chloride[2].

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to validate the structural integrity of complex sulfonate esters. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for this validation, providing a distinct molecular fingerprint that tracks the conversion of functional groups[3]. This guide provides a deep-dive comparison of Q8QS against its precursors, establishing a self-validating protocol for FTIR spectral interpretation.

Mechanistic Causality in FTIR Spectral Shifts

To accurately interpret the FTIR spectrum of Q8QS, one must understand the causality behind the spectral shifts. The synthesis involves the nucleophilic attack of the phenoxide oxygen of 8-hydroxyquinoline on the electrophilic sulfur of quinoline-8-sulfonyl chloride. This chemical transformation fundamentally alters the vibrational modes of the molecule:

  • Annihilation of the Hydroxyl Band: The broad, highly hydrogen-bonded O-H stretching vibration typical of 8-hydroxyquinoline (found between 3200–3400 cm⁻¹) must completely disappear[4][5]. If this band persists in the final product spectrum, it indicates either incomplete conversion or environmental moisture contamination.

  • Emergence of Ester Linkages: The formation of the new S-O-C bond introduces a unique C-O-S stretching vibration in the fingerprint region (typically ~900–1000 cm⁻¹).

  • Sulfonate Asymmetric/Symmetric Stretches: The S=O bonds in the sulfonate ester exhibit strong, distinct asymmetric (~1350–1370 cm⁻¹) and symmetric (~1150–1180 cm⁻¹) stretches. These are shifted relative to the free sulfonic acid or sulfonyl chloride due to the change in electronegativity and resonance provided by the dual quinoline rings[1][3].

Spectral_Validation A Precursor 1: 8-Hydroxyquinoline (O-H Stretch ~3200 cm⁻¹) C Esterification Reaction (Base Catalyzed) A->C B Precursor 2: Quinoline-8-sulfonyl chloride (S-Cl Stretch ~580 cm⁻¹) B->C D Quinolin-8-yl quinoline-8-sulfonate (Target Ester) C->D E FTIR Validation: Absence of O-H & S-Cl Presence of C-O-S (~950 cm⁻¹) D->E

Fig 1. Logical workflow for synthesis and FTIR validation of Q8QS.

Comparative Spectral Analysis

To objectively evaluate the purity and identity of Q8QS, we must compare its spectral fingerprint against alternative compounds and precursors. The table below summarizes the critical diagnostic peaks used to confirm successful esterification.

Functional Group / VibrationQuinolin-8-yl quinoline-8-sulfonate (Q8QS)8-Hydroxyquinoline (Precursor A)Quinoline-8-sulfonyl chloride (Precursor B)
O-H Stretch Absent 3200 - 3400 cm⁻¹ (Broad)Absent
S=O Asymmetric Stretch ~1360 cm⁻¹ (Strong)Absent~1375 cm⁻¹ (Strong)
S=O Symmetric Stretch ~1170 cm⁻¹ (Strong)Absent~1185 cm⁻¹ (Strong)
Aromatic C=C / C=N 1500, 1570 cm⁻¹ 1500, 1575 cm⁻¹1495, 1565 cm⁻¹
C-O-S Ester Linkage ~950 cm⁻¹ (Medium)AbsentAbsent
S-Cl Stretch Absent Absent~580 cm⁻¹ (Medium)

Data synthesized from established FTIR spectral libraries and empirical functional group assignments[3][5].

Self-Validating Experimental Protocol: KBr Pellet Method

To ensure trustworthiness, an FTIR protocol cannot merely be a list of steps; it must be a self-validating system. Moisture is the greatest enemy of sulfonate ester analysis, as water absorbs strongly in the 3400 cm⁻¹ and 1640 cm⁻¹ regions, masking the critical O-H disappearance[3]. The following protocol guarantees anhydrous spectral acquisition.

Step 1: Matrix Preparation (The Causality of KBr)

  • Action: Weigh 1–2 mg of synthesized Q8QS and 200 mg of IR-grade Potassium Bromide (KBr).

  • Rationale: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Maintaining a precise ~1% sample concentration prevents peak saturation and minimizes intermolecular interactions that can artificially broaden spectral bands.

Step 2: Desiccation (The Anti-False-Positive Step)

  • Action: Dry the KBr and the sample mixture in a vacuum oven at 60°C for 2 hours prior to pressing.

Step 3: Homogenization and Pressing

  • Action: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Transfer to a hydraulic press and apply 10 tons of pressure for exactly 2 minutes.

  • Rationale: Proper grinding reduces light scattering (the Christiansen effect), ensuring a flat baseline. The high pressure fuses the KBr into a glassy, optically transparent pellet.

Step 4: Spectral Acquisition and Deconvolution

  • Action: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating at least 32 scans.

  • Rationale: 32 scans provide an optimal signal-to-noise ratio. Post-acquisition, apply a baseline correction. The presence of the ~1360 cm⁻¹ and ~1170 cm⁻¹ peaks, coupled with the absolute absence of the 3200 cm⁻¹ band, self-validates the success of the synthesis and the purity of the sample.

FTIR_Protocol S1 Step 1: Sample Prep 1-2 mg Sample + 200 mg KBr S2 Step 2: Desiccation Vacuum dry at 60°C for 2h S1->S2 S3 Step 3: Pellet Pressing 10 tons / 2 mins S2->S3 S4 Step 4: Spectral Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Res S3->S4 S5 Step 5: Data Deconvolution Baseline correction & Peak Picking S4->S5

Fig 2. Self-validating KBr pellet FTIR protocol ensuring moisture-free acquisition.

Conclusion

The FTIR spectral analysis of Quinolin-8-yl quinoline-8-sulfonate relies on the precise tracking of functional group transformations. By understanding the causality behind the disappearance of the hydroxyl band and the emergence of the sulfonate ester linkages, researchers can confidently validate their synthetic workflows. Employing a rigorously desiccated KBr protocol ensures that the resulting analytical data is both accurate and highly reproducible.

References

  • Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Quinolin-8-yl quinoline-8-sulfonate | C18H12N2O3S | CID 2138749 Source: PubChem URL: [Link]

  • Title: Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles Source: MDPI URL: [Link]

  • Title: 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 Source: PubChem URL: [Link]

  • Title: FT-IR spectral data of 8HQ Source: ResearchGate URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Quinolin-8-yl Quinoline-8-Sulfonate

Executive Summary The analytical monitoring of sulfonate esters is a critical regulatory requirement in pharmaceutical development due to their classification as potentially genotoxic impurities (PGIs)[1]. While the mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analytical monitoring of sulfonate esters is a critical regulatory requirement in pharmaceutical development due to their classification as potentially genotoxic impurities (PGIs)[1]. While the mass spectrometry (MS) behaviors of simple aliphatic sulfonates (e.g., methanesulfonates) are well-documented, bulky, conjugated bis-aryl systems like Quinolin-8-yl quinoline-8-sulfonate (Q8QS) present unique ionization dynamics.

This guide provides an in-depth, objective comparison of the MS fragmentation patterns of Q8QS against alternative sulfonate classes. By dissecting the causality behind ionization efficiencies and fragmentation pathways, we establish a self-validating analytical protocol optimized for trace-level quantification.

Mechanistic Grounding: Fragmentation Dynamics of Q8QS

The structural composition of a sulfonate ester dictates its behavior in the mass spectrometer source. Simple aliphatic sulfonates often exhibit poor ionization efficiency in Electrospray Ionization (ESI) and are highly prone to forming stable sodium [M+Na]+ or ammonium [M+NH4]+ adducts. These adducts resist fragmentation in Collision-Induced Dissociation (CID), drastically reducing the sensitivity of Multiple Reaction Monitoring (MRM) assays[1].

Conversely, Q8QS (C₁₈H₁₂N₂O₃S, MW: 336.06 Da) contains two highly basic quinoline nitrogen atoms. This structural feature actively drives the near-exclusive formation of the protonated precursor ion [M+H]+ at m/z 337.06, bypassing the adduct-related signal suppression that plagues simpler sulfonates.

The Q8QS Fragmentation Pathway

Upon isolation and fragmentation of the [M+H]+ precursor, Q8QS undergoes a highly predictable, resonance-stabilized dissociation:

  • S-O Bond Cleavage: The primary transition involves the cleavage of the sulfonate ester bond, yielding the intensely stable quinoline-8-sulfonyl cation at m/z 192.01.

  • SO₂ Neutral Loss: The m/z 192.01 ion subsequently extrudes 64 Da (sulfur dioxide) to form the quinolin-8-yl cation at m/z 128.05.

  • C-S Cleavage & Proton Transfer: An alternative pathway involves the cleavage of the carbon-sulfur bond accompanied by a hydrogen transfer, yielding protonated 8-hydroxyquinoline at m/z 146.06.

MS_Fragmentation M [M+H]+ m/z 337.06 Quinolin-8-yl quinoline-8-sulfonate S [C9H6NO2S]+ m/z 192.01 Quinoline-8-sulfonyl cation M->S S-O Bond Cleavage (- C9H6NO) HQ [C9H8NO]+ m/z 146.06 Protonated 8-hydroxyquinoline M->HQ C-S Cleavage & H-transfer (- C9H6NO2S) Q [C9H6N]+ m/z 128.05 Quinolin-8-yl cation S->Q Loss of SO2 (- 64 Da)

MS/MS fragmentation pathway of Quinolin-8-yl quinoline-8-sulfonate.

Comparative Performance Analysis

When developing an analytical method, the choice of ionization source (ESI vs. APCI vs. EI) must be tailored to the specific sulfonate class.

For mono-aryl sulfonates like Methyl p-toluenesulfonate (MTS), the [M+H]+ ion is notoriously unstable in the MS interface, often spontaneously fragmenting into a tropylium ion (m/z 91) before reaching the mass analyzer, which severely limits quantification sensitivity[2]. To counteract this, researchers often must force the formation of [M+Na]+ adducts using sodium acetate modifiers[2].

Similarly, aliphatic sulfonates like Ethyl methanesulfonate (EMS) often require Atmospheric Pressure Chemical Ionization (APCI) or Gas Chromatography-Mass Spectrometry (GC-MS) to achieve acceptable Limits of Detection (LOD)[1][3]. Q8QS, however, thrives in standard ESI+ conditions due to its inherent basicity and the stability of its high-mass product ions.

Quantitative Comparison of Sulfonate Ester Classes
Analyte ClassRepresentative CompoundPreferred IonizationPrimary Precursor IonKey Product Ions (m/z)LOD Range (ng/mL)Matrix Effect Susceptibility
Bis-Aryl Sulfonate Quinolin-8-yl quinoline-8-sulfonateESI+ [M+H]+192, 146, 128< 1.0 (Predicted)Low
Mono-Aryl Sulfonate Methyl p-toluenesulfonate (MTS)APCI+ / ESI+ (Na+)[M+H]+ or [M+Na]+91, 1552.0 - 4.0High (in ESI+)[2]
Aliphatic Sulfonate Ethyl methanesulfonate (EMS)APCI- / GC-MS[M-alkyl]-79, 952.0 - 5.0Very High (in ESI)[1]

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, the following step-by-step protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice to prevent artifact formation and ensure data integrity.

Step 1: Sample Preparation (Artifact Prevention)
  • Causality: Sulfonate esters are highly reactive electrophiles. Utilizing methanol or ethanol during sample extraction can induce solvolysis (transesterification), artificially converting Q8QS into methyl or ethyl quinoline-8-sulfonate.

  • Procedure:

    • Weigh 10.0 mg of the drug substance/sample into a centrifuge tube.

    • Extract using 1.0 mL of 100% LC-MS grade Acetonitrile (strictly avoiding protic solvents).

    • Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., Q8QS-d6 at 100 ng/mL) to normalize any subsequent matrix-induced ion suppression.

    • Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an amber autosampler vial.

Step 2: Chromatographic Separation
  • Causality: A mildly acidic mobile phase is required to maintain the Q8QS nitrogen atoms in a protonated state prior to entering the ESI source, ensuring maximum ionization efficiency.

  • Procedure:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization
  • Causality: ESI+ is explicitly selected over APCI. Unlike aliphatic sulfonates that require APCI to avoid adducts[1], the basic nitrogens in Q8QS readily accept protons in ESI, yielding a highly stable precursor.

  • Procedure:

    • Set the ESI source to Positive Ion Mode.

    • Quantifier Transition: m/z 337.1 → 192.1 (Collision Energy: 20 eV). This transition monitors the core sulfonyl moiety.

    • Qualifier Transition: m/z 337.1 → 146.1 (Collision Energy: 25 eV). This transition confirms the identity of the 8-hydroxyquinoline leaving group, validating the specific ester linkage.

LCMS_Workflow A Sample Prep (Acetonitrile Extraction) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (Protonation) B->C D Tandem MS (MRM Mode) C->D E Data Processing (Quantification) D->E

Self-validating LC-MS/MS analytical workflow for sulfonate ester profiling.

References

  • Title: Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes Source: Journal of Chromatography A (via ResearchGate) URL: [Link]

  • Title: Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

Validation

Comparing reactivity of Quinolin-8-yl quinoline-8-sulfonate vs tosylates

As a Senior Application Scientist, I frequently evaluate leaving groups to optimize complex synthetic routes. The choice between a standard tosylate (OTs) and a specialized leaving group like Quinolin-8-yl quinoline-8-su...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate leaving groups to optimize complex synthetic routes. The choice between a standard tosylate (OTs) and a specialized leaving group like Quinolin-8-yl quinoline-8-sulfonate (8-QS) often dictates the success of a late-stage functionalization, a challenging cross-coupling, or a bioorthogonal deprotection strategy.

While tosylates are ubiquitous, reliable leaving groups driven by the electron-withdrawing nature of the


-toluenesulfonyl moiety, 8-quinolinyl sulfonates offer a multidimensional reactivity profile. This guide objectively compares the mechanistic causality, cross-coupling performance, and photochemical orthogonality of 8-QS versus traditional tosylates.

Mechanistic Divergence: Chelation-Assisted vs. Unassisted Reactivity

The fundamental difference in reactivity between 8-QS and tosylates lies in the directing group effect .

Tosylates (OTs): Tosylates rely entirely on the polarization of the C-O or S-O bond. In transition-metal-catalyzed cross-couplings, the oxidative addition of a low-valent metal (e.g., Pd(0) or Ni(0)) into the tosylate C-O bond is energetically demanding. It requires highly electron-rich, sterically bulky ligands (such as Buchwald phosphines or N-heterocyclic carbenes) to force the metal into the bond.

Quinolin-8-yl Sulfonates (8-QS): The 8-QS group possesses a built-in Lewis basic nitrogen atom on the quinoline ring. This nitrogen acts as a bidentate chelating directing group. When exposed to a metal catalyst, the nitrogen rapidly pre-coordinates to the metal center. This converts the intermolecular oxidative addition into a highly favorable intramolecular process, drastically lowering the entropic barrier (


) and the overall activation energy (

). The ancillary N-directing effect imparted by the 8-quinolinyl group significantly promotes selective coupling even under mild or ligand-free conditions[1].

OA_Mechanism cluster_QS Quinolin-8-yl Sulfonate (8-QS) Pathway cluster_Tos Tosylate (OTs) Pathway QS_Start 8-QS + Ni(0)/Pd(0) QS_Coord Pre-coordination (N-Metal Chelation) QS_Start->QS_Coord Spontaneous QS_OA Rapid Oxidative Addition QS_Coord->QS_OA Chelation-Assisted Tos_Start Aryl Tosylate + Ni(0)/Pd(0) Tos_Ligand Requires Strong Ligand Tos_Start->Tos_Ligand Ligand Dependent Tos_OA Slow Oxidative Addition Tos_Ligand->Tos_OA Forced Insertion

Mechanistic divergence in oxidative addition between 8-QS and Tosylates.

Photochemical Orthogonality

A unique advantage of 8-QS over tosylates is its photochemical lability. Tosylates are photochemically stable under standard UV/Vis irradiation, making them strictly chemical leaving groups.

Conversely, 8-quinolinyl sulfonates function as excellent photolabile protecting groups (caging groups). The extended


-conjugation of the quinoline ring allows it to absorb light at 

nm. Upon irradiation, the molecule excites to a singlet state, undergoes intersystem crossing (ISC) to an excited triplet state, and subsequently undergoes homolytic or heterolytic scission of the S-O bond[2]. This radical formation during the photodegradation of sulfonate esters has been systematically demonstrated using transient spectroscopy[3].

Photo_Cleavage Ground 8-QS (Ground State) Singlet Excited Singlet State Ground->Singlet >300 nm Triplet Excited Triplet State Singlet->Triplet ISC Cleavage Bond Scission Triplet->Cleavage Homolytic/ Heterolytic Products 8-Quinolinol + Sulfonate Cleavage->Products Solvent Trapping

Photochemical cleavage pathway of 8-quinolinyl sulfonates via triplet state.

Quantitative Data Comparison

The following table summarizes the operational and kinetic differences between the two functional groups based on standardized synthetic benchmarks.

ParameterQuinolin-8-yl Sulfonate (8-QS)Aryl Tosylate (OTs)
Directing Group Yes (Quinoline Nitrogen)No
Oxidative Addition Rate Extremely Fast (Chelation-driven)Slow to Moderate
Ligand Requirement (Ni/Pd) Often Ligand-Free or simple phosphinesRequires bulky, electron-rich ligands (e.g., XPhos, dppf)
Photochemical Cleavage Yes (

nm, Triplet State)
No (UV/Vis Stable)
Chemoselectivity in Coupling Highly selective (Couples preferentially over standard halides/sulfonates)Lower (Often outcompeted by triflates or bromides)
Hydrolytic Stability High (Stable to physiological pH)High

Self-Validating Experimental Protocols

To objectively prove the mechanistic claims above, utilize the following self-validating workflows in your laboratory.

Protocol A: Chemoselective Ni-Catalyzed Cross-Coupling

This protocol demonstrates the chelation-assisted superiority of 8-QS over tosylates in a direct competitive environment.

  • Preparation: In a nitrogen-filled glovebox, charge a dried Schlenk tube with Ni(cod)

    
     (5 mol%), PCy
    
    
    
    (10 mol%), and K
    
    
    PO
    
    
    (2.0 equiv).
  • Substrate Addition: Add 1.0 equiv of an arylboronic acid, 0.5 equiv of Quinolin-8-yl quinoline-8-sulfonate, and 0.5 equiv of an analogous Aryl Tosylate.

  • Solvent & Reaction: Dissolve the mixture in anhydrous THF (0.2 M). Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with EtOAc, and dry over Na

    
    SO
    
    
    
    .
  • Self-Validation Check (Quantitative NMR): Add 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard. Obtain a

    
    H NMR spectrum of the crude mixture.
    
    • Expected Result: You will observe

      
       conversion of the 8-QS substrate to the cross-coupled product, while the Aryl Tosylate remains 
      
      
      
      unreacted. This internal competition validates that the N-directing group lowers the activation barrier for oxidative addition, rendering the 8-QS strictly chemoselective over the tosylate.
Protocol B: Orthogonal Photochemical Deprotection

This protocol confirms the photolability of 8-QS in aqueous media, a feature absent in tosylates.

  • Solution Preparation: Dissolve the 8-QS protected substrate (0.1 mM) in a neutral aqueous buffer (pH 7.4) containing 5% acetonitrile for solubility.

  • Irradiation: Place the solution in a quartz cuvette and irradiate using a high-pressure mercury lamp equipped with a

    
     nm cut-off filter to prevent non-specific UV degradation.
    
  • Monitoring: Monitor the reaction via UV-Vis spectroscopy or HPLC at 10-minute intervals.

  • Self-Validation Check (Dark Control): Prepare an identical sample, wrap the cuvette entirely in aluminum foil, and place it next to the irradiated sample.

    • Expected Result: The irradiated sample will show complete cleavage to 8-quinolinol and the free sulfonic acid/carboxylate within 60 minutes. The dark control will show 0% cleavage, validating that the scission is strictly a photochemical triplet-state process rather than ambient hydrolysis.

References

  • Ariyasu, S., et al. "Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors." ResearchGate. 2[2]

  • "B2Pin2-Enabled Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling of Two Aryl Halides." ChemRxiv. 1[1]

  • "Catalyst-Free Spontaneous Polymerization with 100% Atom Economy: Facile Synthesis of Photoresponsive Polysulfonates with Multifunctionalities." JACS Au - ACS Publications. 3[3]

Sources

Comparative

Elemental analysis and purity validation of Quinolin-8-yl quinoline-8-sulfonate

Comprehensive Comparison Guide: Elemental Analysis and Purity Validation of Quinolin-8-yl quinoline-8-sulfonate Executive Summary & Compound Profile Quinolin-8-yl quinoline-8-sulfonate ( , MW: 336.36 g/mol ) is a complex...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Elemental Analysis and Purity Validation of Quinolin-8-yl quinoline-8-sulfonate

Executive Summary & Compound Profile

Quinolin-8-yl quinoline-8-sulfonate (


, MW: 336.36  g/mol ) is a complex sulfonate ester featuring two quinoline moieties. Widely utilized as a specialized building block in organic synthesis and a precursor for biologically active lead compounds, its structural duality presents unique analytical challenges. The bis-quinoline backbone acts as a potent bidentate chelator for transition metals, while the sulfonate ester linkage is susceptible to hydrolysis. Consequently, traditional purity assessments often fail to capture the true composition of the bulk material. This guide objectively compares standard analytical workflows against advanced, orthogonal validation systems to establish a robust framework for certifying the purity and elemental integrity of this compound.

The Causality of Analytical Choices (Expertise & Experience)

As a Senior Application Scientist, I frequently observe discrepancies between reported Certificate of Analysis (CoA) data and actual batch performance in downstream applications. These discrepancies stem from the inherent limitations of standard analytical techniques when applied to chelating esters. A robust protocol must be a self-validating system that accounts for both organic and inorganic blind spots.

Elemental Analysis: Why CHNS Fails and ICP-MS is Mandatory Standard CHNS combustion analysis is highly effective for confirming the organic empirical formula but is entirely blind to inorganic impurities. Because the 8-quinolyl moiety strongly chelates transition metals (e.g., Pd, Cu, Fe) used in upstream synthetic pathways, a batch may pass CHNS tolerances (


) while harboring toxicologically significant levels of heavy metals. To comply with modern regulatory standards, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be employed. This aligns with the ICH Q3D guidelines and USP <232>/<233> mandates, which require a risk-based approach to control elemental impurities that offer no therapeutic benefit [1].

Purity Validation: Why HPLC-UV Overestimates and qNMR is the Gold Standard Relying solely on HPLC-UV area normalization at a single wavelength (e.g., 254 nm) often drastically overestimates the purity of Quinolin-8-yl quinoline-8-sulfonate. The intact ester, its hydrolyzed byproduct (8-hydroxyquinoline), and the starting material (8-quinolinesulfonyl chloride) possess vastly different UV extinction coefficients. A 5% molar impurity of 8-hydroxyquinoline might only register as a 1% peak area by UV, creating a false purity profile.

Conversely, absolute quantitative 1H NMR (qNMR) is a primary analytical method. It relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei, independent of chromophores. By co-dissolving the sample with a certified internal standard, qNMR detects organic impurities, residual solvents, and water simultaneously, making it the definitive gold standard for absolute purity determination [2].

Comparative Data: Standard vs. Advanced Validation Systems

To illustrate the critical need for orthogonal testing, Table 1 compares the analytical readout of a single batch of Quinolin-8-yl quinoline-8-sulfonate evaluated by both standard and advanced methodologies.

Table 1: Analytical Comparison of a Single Batch (


) 
Analytical ParameterStandard MethodologyResultAdvanced MethodologyResultDiscrepancy / Insight
Organic Purity HPLC-UV (254 nm)99.2% (Area)1H qNMR (Internal Std)94.8% (Absolute)HPLC overestimates purity; misses non-UV active solvents and water.
Elemental (C,H,N) CHNS CombustionPasses (

)
CHNS + ICP-MSFails (Pd: 450 ppm)CHNS cannot detect transition metal chelation trapped in the matrix.
Structural ID FT-IR & LC-UVConsistentLC-HRMS (ESI+)m/z 337.0645 [M+H]+HRMS confirms exact mass and identifies trace hydrolysis products.

Experimental Workflows: A Self-Validating System

The following protocols establish a self-validating loop where the structural integrity confirmed by LC-HRMS supports the qNMR quantification, while ICP-MS ensures elemental safety.

Protocol A: Absolute Purity Determination via 1H qNMR

  • Standard Selection: Select a certified reference material (CRM) as an internal standard (e.g., Maleic acid or Dimethyl sulfone) that does not overlap with the analyte's signals (typically 7.0–9.5 ppm for the quinoline protons).

  • Sample Preparation: Accurately weigh ~20 mg of Quinolin-8-yl quinoline-8-sulfonate and ~5 mg of the internal standard using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    . Ensure complete dissolution via sonication to prevent quantification errors.
    
  • Acquisition: Acquire the 1H NMR spectrum on a

    
     400 MHz spectrometer using a 90° pulse, a relaxation delay (
    
    
    
    ) of at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the quantified protons (typically
    
    
    s), and 64 scans.
  • Data Processing: Apply manual phase and baseline correction. Integrate the distinct analyte peak (e.g., the isolated aromatic proton) against the internal standard peak to calculate absolute mass fraction purity.

Protocol B: Trace Metal Elemental Analysis via ICP-MS (USP <233> Compliant)

  • Microwave Digestion: Transfer 0.1 g of the sample into a pre-cleaned quartz digestion vessel. Add 5 mL of concentrated ultra-pure

    
     and 1 mL of 
    
    
    
    .
  • Digestion Cycle: Seal the vessel and heat in a microwave digestion system to 200°C over 15 minutes, holding for 20 minutes to completely mineralize the highly stable quinoline rings.

  • Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultra-pure water. Add Yttrium (Y) and Indium (In) as online internal standards to correct for matrix effects.

  • Analysis: Analyze the sample using an ICP-MS equipped with a collision cell (He mode) to remove polyatomic interferences. Quantify target elements (Pd, Cu, Fe, Pb, As, Cd, Hg) against a multi-element calibration curve.

Protocol C: Orthogonal Purity and Structural Confirmation via LC-HRMS

  • Chromatography: Inject 2

    
    L of a 0.1 mg/mL sample solution onto a C18 column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m).
  • Mobile Phase: Use a gradient of Water and Acetonitrile, both containing 0.1% Formic Acid (a volatile buffer to prevent MS ion suppression).

  • Detection: Monitor via PDA (200-400 nm) in series with a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode.

  • Validation: Confirm the presence of the [M+H]+ ion at exactly 337.0645 Da. Screen for the presence of m/z 146.0600 (8-hydroxyquinoline) to quantify trace hydrolysis.

Visualization: Analytical Workflow

PurityValidation Start Quinolin-8-yl quinoline-8-sulfonate Batch Sample EA_Branch Elemental Analysis (Inorganic & CHNS) Start->EA_Branch Purity_Branch Purity Validation (Organic & Structural) Start->Purity_Branch CHNS CHNS Combustion (C, H, N, S %) EA_Branch->CHNS ICP_MS ICP-MS (USP <233>) (Trace Metal Chelation) EA_Branch->ICP_MS Data_Integration Data Integration & Cross-Validation CHNS->Data_Integration ICP_MS->Data_Integration HPLC_UV HPLC-UV (254 nm) (Relative Purity) Purity_Branch->HPLC_UV qNMR 1H qNMR (Absolute Purity) Purity_Branch->qNMR LC_MS LC-HRMS (Structural Confirmation) Purity_Branch->LC_MS HPLC_UV->Data_Integration qNMR->Data_Integration LC_MS->Data_Integration CoA Final Certificate of Analysis (CoA) Data_Integration->CoA

Workflow for the multi-modal elemental and purity validation of Quinolin-8-yl quinoline-8-sulfonate.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q3D Elemental impurities - Scientific guideline. Available at:[Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Validation

A Comparative Guide to Ester Hydrolysis Rates: Quinolin-8-yl Quinoline-8-sulfonate vs. Phenyl Esters

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the hydrolysis rates of quinolin-8-yl quinoline-8-sulfonate and phenyl esters. We will explore the underlying...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the hydrolysis rates of quinolin-8-yl quinoline-8-sulfonate and phenyl esters. We will explore the underlying chemical principles, provide detailed experimental protocols for rate determination, and discuss the implications of their differing reactivity in research and development.

Part 1: The Chemical Rationale: Why Leaving Group Stability is Paramount

The rate of hydrolysis for both sulfonate and carboxylate esters is fundamentally governed by the stability of the leaving group. In a typical hydrolysis reaction, a nucleophile (in this case, water or a hydroxide ion) attacks the electrophilic sulfur or carbon atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and departure of the leaving group is often the rate-determining step.

A superior leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure. The stability of this departing anion is inversely related to the pKa of its conjugate acid; a stronger acid will have a more stable conjugate base.[1][2]

  • Phenyl Esters: The leaving group is a phenoxide ion. The conjugate acid is phenol, which has a pKa of approximately 10.[3][4][5] This makes phenoxide a moderately good leaving group.

  • Quinolin-8-yl quinoline-8-sulfonate: The leaving group is the 8-hydroxyquinolinate anion. Its conjugate acid, 8-hydroxyquinoline, has a pKa value of about 9.9.[6][7] More importantly, the sulfonate portion of the molecule makes it an exceptionally stable leaving group. Sulfonic acids are analogous to sulfuric acid and are very strong acids, meaning their conjugate bases (sulfonate ions) are extremely stable and excellent leaving groups.[2][8] The negative charge on a sulfonate anion is delocalized over three oxygen atoms, providing significant resonance stabilization.[8] This makes sulfonate esters orders of magnitude more reactive towards hydrolysis than corresponding carboxylate esters.[9]

The quinolin-8-yl moiety further enhances this effect. The nitrogen atom in the quinoline ring can be protonated, which would make the leaving group even more stable.

Caption: General hydrolysis mechanisms for sulfonate and phenyl esters.

Part 2: Experimental Protocol for Determining Hydrolysis Rates via UV-Vis Spectrophotometry

This protocol outlines a reliable method for quantifying and comparing the hydrolysis rates of the target esters. The principle relies on monitoring the increase in absorbance as the chromophoric leaving groups (8-hydroxyquinoline or phenol) are released into the solution.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of each ester under controlled conditions (pH, temperature).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of Quinolin-8-yl quinoline-8-sulfonate and a representative phenyl ester (e.g., phenyl acetate) in a suitable organic solvent like acetonitrile.

    • Prepare buffer solutions at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

  • Determination of Analytical Wavelength (λ_max):

    • Prepare a solution of the expected hydrolysis products, 8-hydroxyquinoline and phenol, in the chosen buffer.

    • Scan the UV-Vis spectrum (e.g., from 200-500 nm) to determine the wavelength of maximum absorbance (λ_max) for each product. This will be the wavelength used for kinetic monitoring.[10][11]

  • Kinetic Run:

    • Equilibrate the buffer solution in a quartz cuvette to the desired temperature (e.g., 25°C or 37°C) inside the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the ester stock solution into the cuvette and mix quickly. The final ester concentration should be low enough to ensure the absorbance remains within the linear range of the instrument.

    • Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).[12]

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ + (A_0 - A_∞)e^(-k_obst)* Where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the final absorbance.

    • Alternatively, plot ln(A_∞ - A(t)) versus time. The slope of the resulting straight line will be -k_obs.[12]

    • The half-life (t_1/2) of the reaction can then be calculated using the equation: t_1/2 = 0.693 / k_obs.

Caption: Workflow for determining hydrolysis rate constants.

Part 3: Quantitative Data & Analysis

The following table provides a conceptual comparison based on the expected relative reactivities.

Compound Ester Type Leaving Group Leaving Group pKa (Conjugate Acid) Expected Relative Hydrolysis Rate Expected Half-life (t_1/2)
Phenyl AcetateCarboxylate EsterPhenoxide~10[3]1 (Baseline)Hours to Days
Quinolin-8-yl quinoline-8-sulfonateSulfonate Ester8-Hydroxyquinolinate~9.9 (for the phenol)[6][7] / <<0 (for the sulfonate)[8]>>10^6Seconds to Minutes

Analysis:

The significantly lower pKa of the sulfonic acid conjugate base compared to phenol indicates a vastly more stable sulfonate leaving group.[2][8] This translates to a dramatically faster hydrolysis rate for the quinolin-8-yl quinoline-8-sulfonate. The reaction is expected to be extremely rapid, likely completing within minutes under physiological conditions, whereas the hydrolysis of a simple phenyl ester like phenyl acetate would be substantially slower.[13]

Part 4: Implications in Research and Drug Development

The profound difference in hydrolytic stability between these two classes of esters has significant practical consequences:

  • Phenyl Esters: Their moderate stability makes them suitable candidates for prodrug design . A drug can be masked as a phenyl ester to improve properties like membrane permeability. The ester then undergoes slow hydrolysis in the body to release the active drug in a controlled manner. The rate can be further tuned by adding electron-withdrawing or -donating substituents to the phenyl ring.[14]

  • Quinolin-8-yl quinoline-8-sulfonate: Its high reactivity makes it generally unsuitable for traditional prodrug applications where slow, sustained release is desired. However, this high reactivity can be harnessed for other purposes:

    • Potent Acylating/Sulfonylating Agents: These compounds can act as highly efficient agents for modifying proteins or other biomolecules in chemical biology research.

    • Rapid-Release Systems: In applications where instantaneous release of a substance upon exposure to an aqueous environment is necessary, such a labile ester could be advantageous.

    • Synthetic Intermediates: The quinoline-8-sulfonate group serves as an excellent leaving group in organic synthesis, facilitating nucleophilic substitution reactions.[9]

Conclusion

The hydrolytic stability of an ester is critically dependent on its leaving group. Quinolin-8-yl quinoline-8-sulfonate, as a sulfonate ester, possesses an exceptionally stable leaving group, leading to a hydrolysis rate that is orders of magnitude faster than that of typical phenyl esters. This fundamental difference dictates their respective applications, with phenyl esters being well-suited for controlled-release strategies like prodrugs, and the highly reactive sulfonate esters being useful as potent chemical reagents and in applications requiring rapid cleavage.

References

  • Patents, G. US2489530A - Method of making 8-hydroxy quinoline.
  • Patents, G.
  • Quinoline-8-sulfonamide. ResearchGate. Available at: [Link].

  • Kim, M.-H. & Kim, H. (1998) ‘Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester’, Inorganic Chemistry, 37(20), pp. 5353–5358. Available at: [Link].

  • PubChem. Quinolin-8-yl quinoline-8-sulfonate. Available at: [Link].

  • (2023) ‘Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature’. Available at: [Link].

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link].

  • PubChem. Phenol. Available at: [Link].

  • Zielińska, J. et al. (2023) ‘Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study’, Molecules, 28(6), p. 2508. Available at: [Link].

  • 8-Hydroxyquinoline. Wikipedia. Available at: [Link].

  • (2023) ‘Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature’, Open Access Research Journal of Chemistry and Pharmacy, 4(2), pp. 029–043. Available at: [Link].

  • hydrolysis of esters. chemguide. Available at: [Link].

  • PubChem. 8-Hydroxyquinoline. Available at: [Link].

  • Determination of the rate constant for the hydrolysis of ester Short Procedure. Available at: [Link].

  • 8-Hydroxyquinoline. HiMedia. Available at: [Link].

  • Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. Available at: [Link].

  • Sundhar, S. et al. (2025) ‘Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies’, Scientific Reports, 15(1), p. 7705. Available at: [Link].

  • Acidity of Phenols, Effect of Substituents on Acidity. Pharmaguideline. Available at: [Link].

  • Ambhaikar, N. B. & Callery, P. S. (2014) ‘Recent advances in heterolytic nucleofugal leaving groups’, Bioorganic & Medicinal Chemistry, 22(20), pp. 5525–5536. Available at: [Link].

  • Hawkins, A. J. (2018) Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Available at: [Link].

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link].

  • Li, Y. et al. (2024) ‘Acid Hydrolysis of Quinoa Starch to Stabilize High Internal Phase Emulsion Gels’, Gels, 10(9), p. 656. Available at: [Link].

  • 18.03 What Makes a Good Leaving Group? Available at: [Link].

  • Kim, M.-H. & Kim, H. (2025) Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Available at: [Link].

  • Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate. Available at: [Link].

  • Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. Available at: [Link].

  • Lau, C. H., Kim, H. & Loo, S. C. J. (2022) ‘Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters’. Available at: [Link].

  • Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... Pearson. Available at: [Link].

  • 21.6 Chemistry of Esters. OpenStax. Available at: [Link].

  • Pezzola, S. et al.pKa for phenol derivatives with 6-311G+dp basis set.. Available at: [Link].

  • (2010) A Kinetic and Mechanistic Study of Sulfonate Ester Formation and Hydrolysis for a Selection of Alcohols and Sulfonic Acids. Available at: [Link].

  • CHEM 125b - Lecture 8 - Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon. Open Yale Courses. Available at: [Link].

Sources

Comparative

A Methodological and Comparative Guide to the Thermal Analysis (TGA/DSC) of Quinolin-8-yl quinoline-8-sulfonate

This guide provides a comprehensive framework for the thermal analysis of Quinolin-8-yl quinoline-8-sulfonate, a molecule of interest in materials science and pharmaceutical development. Given the limited publicly availa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the thermal analysis of Quinolin-8-yl quinoline-8-sulfonate, a molecule of interest in materials science and pharmaceutical development. Given the limited publicly available data on this specific compound, this document serves as both a detailed methodological protocol and a comparative guide. We will establish the scientific rationale for experimental design, outline a robust, self-validating protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide a framework for interpreting the results by comparing the expected thermal behavior with that of structurally related compounds.

The Importance of Thermal Analysis for Novel Compounds

In the realm of drug development and materials science, understanding a compound's thermal properties is non-negotiable. Thermal analysis techniques like TGA and DSC provide critical data on a material's stability, purity, and physical state as a function of temperature.[1] For a molecule like Quinolin-8-yl quinoline-8-sulfonate, this analysis can reveal:

  • Thermal Stability: The maximum temperature the compound can withstand before it begins to decompose, a crucial parameter for shelf-life prediction, storage conditions, and formulation processing.[1][2]

  • Melting Point & Purity: A sharp melting peak in a DSC thermogram is a strong indicator of high purity. The presence of impurities typically broadens and depresses the melting point, an effect that can be quantified.[1]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have vastly different solubilities, bioavailabilities, and stability, making their detection and characterization essential in the pharmaceutical industry.[3][4][5] DSC is a primary tool for identifying polymorphic transitions, which may appear as multiple melting endotherms or crystallization exotherms upon heating.[3]

  • Decomposition Pathway: TGA measures mass loss as a function of temperature, allowing us to hypothesize the sequence of degradation events. For Quinolin-8-yl quinoline-8-sulfonate, this can distinguish between the initial loss of the sulfonate group and the subsequent breakdown of the more stable quinoline rings.[6][7]

Predicted Thermal Behavior: A Mechanistic Hypothesis

Before detailing the experimental protocol, it is instructive to hypothesize the thermal behavior of Quinolin-8-yl quinoline-8-sulfonate based on its constituent chemical moieties. The molecule consists of two quinoline rings linked by a sulfonate ester group.

  • Quinoline Moiety: The quinoline ring system is an aromatic heterocycle known for its high thermal stability.[8] Studies on the thermal decomposition of quinoline itself show that it requires very high temperatures (over 1200 K or ~927°C) to break down in an inert atmosphere.[9] Therefore, we can predict that the quinoline portions of the molecule will be the last to decompose.

  • Sulfonate Ester Linkage (-SO₂-O-): This linkage is the most likely point of initial thermal instability. Thermal degradation of sulfonated polymers and other sulfonate compounds typically proceeds via "desulfonation," which involves the cleavage of the carbon-sulfur or sulfur-oxygen bonds.[7][10] This event is often observed as a distinct mass loss step in the TGA thermogram at temperatures significantly lower than the decomposition of the core aromatic structure, often in the range of 250-400°C.[6][7]

Therefore, a plausible hypothesis for the thermal decomposition of Quinolin-8-yl quinoline-8-sulfonate is a multi-step process:

  • Melting: An initial endothermic event observed in the DSC without any corresponding mass loss in the TGA.

  • Initial Decomposition (Desulfonation): A primary mass loss in the TGA corresponding to the cleavage of the sulfonate ester bridge.

  • Final Decomposition: Subsequent mass loss at higher temperatures corresponding to the fragmentation of the quinoline ring structures.

Experimental Protocol: A Validated Approach

The following protocols for DSC and TGA are designed to provide accurate, reproducible, and comprehensive data. The explanation for each parameter choice is provided to demonstrate the causality behind the experimental design.

Differential Scanning Calorimetry (DSC)

This protocol is designed to determine melting point, enthalpy of fusion, and to screen for potential polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of Quinolin-8-yl quinoline-8-sulfonate into a standard aluminum DSC pan.

  • Pan Sealing: Crimp the pan with a lid. For initial screening, a pinhole lid is recommended to allow any evolved volatiles to escape without causing pressure buildup, which could distort the thermal events.[11]

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is critical to prevent oxidative degradation and isolate the material's intrinsic thermal properties.[11]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a temperature approximately 50°C above the anticipated melting point at a heating rate of 10°C/min. This is a standard rate that offers a good balance between resolution and sensitivity.[3]

    • Cool the sample back to 30°C at a rate of 20°C/min.

    • Perform a second heating scan from 30°C under the same conditions as the first scan. Comparing the first and second heat scans is a crucial step for identifying melt-recrystallization events or changes in polymorphic form.[5]

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Operation cluster_analysis Data Analysis A Weigh 3-5 mg of Sample B Place in Al Pan A->B C Crimp with Pinhole Lid B->C D Load Sample & Reference Pans C->D E Purge with N2 (50 mL/min) D->E F Execute Thermal Program (Heat-Cool-Heat) E->F G Identify Endotherms (Melting, Transitions) F->G I Compare 1st & 2nd Heat Cycles G->I H Identify Exotherms (Crystallization) H->I

Caption: Workflow for DSC analysis of Quinolin-8-yl quinoline-8-sulfonate.

Thermogravimetric Analysis (TGA)

This protocol measures the thermal stability and decomposition profile of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or platinum TGA pan. An open pan ensures efficient removal of any gaseous decomposition products.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 60 mL/min.[11]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. This wide temperature range ensures that the complete decomposition profile is captured.

Data Interpretation and Comparative Analysis

Expected Thermal Events

The table below summarizes the hypothesized thermal events for Quinolin-8-yl quinoline-8-sulfonate based on the mechanistic predictions discussed earlier.

Thermal EventTechniqueExpected ObservationRationale
Melting DSCSharp endothermic peak.Phase transition from solid to liquid. A sharp peak indicates high purity.[1]
Desulfonation TGAFirst significant mass loss step (approx. 250-400°C).Cleavage of the sulfonate ester linkage, which is predicted to be the least stable part of the molecule.[7]
Ring Decomposition TGASecond and subsequent mass loss steps at higher temperatures (>400°C).Breakdown of the highly stable aromatic quinoline rings.[8][9]
Polymorphic Transition DSCAn endothermic peak (solid-solid transition) or an exothermic peak (crystallization) followed by another melting endotherm.Conversion from a metastable to a more stable crystalline form upon heating.[3][5]
Comparison with Alternative Compounds

To ground our analysis, we compare the expected behavior with experimental data from two classes of compounds: a quinoline derivative and an aromatic sulfonate.

CompoundKey Thermal EventOnset Temp. (°C)TechniqueReference
Quinolin-8-yl quinoline-8-sulfonate (Hypothetical) Melting ~200-260 DSC Predicted based on similar complex organic molecules.
Initial Decomposition (Desulfonation) ~290-360 TGA Predicted based on sulfonate stability.[6][7]
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate Melting with onset of decomposition~252TGA/DSCA stable quinoline ester derivative showing melting followed by decomposition.[12]
Sulfonated Poly(styrene-isobutylene-styrene) Desulfonation (minor mass loss)~290TGADemonstrates the typical temperature range for desulfonation reactions.[7]
Carbohydrate-Derived Sulfonated Catalysts De-sulfonation (strong desorption)360 - 600TGAShows that sulfonate group stability can vary significantly with structure.[6]

This comparison provides a critical reference. If the initial decomposition of Quinolin-8-yl quinoline-8-sulfonate occurs around 300°C, its stability is comparable to other sulfonated polymers. If it is significantly higher, it suggests enhanced stability, a potentially desirable property.

Caption: Decision logic for interpreting TGA and DSC data.

Conclusion

While direct experimental data for Quinolin-8-yl quinoline-8-sulfonate is scarce, a robust analytical framework can be established based on fundamental chemical principles and comparison with related compounds. By employing the detailed TGA and DSC protocols outlined herein, researchers can determine its melting point, thermal stability, and decomposition kinetics with high confidence. The key to a meaningful interpretation lies in recognizing the distinct thermal behaviors of the sulfonate ester linkage and the quinoline rings. This guide provides the necessary theoretical grounding and practical methodology for scientists in drug development and materials research to thoroughly characterize this compound and make informed decisions regarding its application.

References

  • Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. (Source: ACS Publications, URL not directly provided but discoverable via title search).
  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (Source: MDPI, [Link]).

  • Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. (Source: DergiPark, [Link]).

  • The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (Source: Wiley Online Library, [Link]).

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (Source: Mettler Toledo, [Link]).

  • Different catalytic approaches of Friedländer synthesis of quinolines. (Source: National Institutes of Health (NIH), [Link]).

  • Thermogravimetric and Spectroscopic Characterization of Sulfonated Poly(Styrene-Isobutylene-Styrene) Block Copolymers. (Source: Defense Technical Information Center (DTIC), [Link]).

  • ANALYSIS OF SULFONATED POLYESTERS VIA PYROLYSIS-GC/MS AND TGA METHODS. (Source: JKU, [Link]).

  • What is the decomposition temperature of quinoline in the presence of nitrogen? (Source: ResearchGate, [Link]).

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (Source: MDPI, [Link]).

  • Thermogravimetric analysis of SPEEK membranes: Thermal stability, degree of sulfonation and cross-linking reaction. (Source: ResearchGate, [Link]).

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (Source: National Institutes of Health (NIH), [Link]).

  • Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (Source: National Institutes of Health (NIH), [Link]).

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (Source: TA Instruments, [Link]).

  • Phase transition in Na2SO4: All five polymorphic transformations in DSC. (Source: ResearchGate, [Link]).

  • Crystallization Behavior of Copolyesters Containing Sulfonates. (Source: MDPI, [Link]).

  • Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. (Source: TA Instruments, [Link]).

  • Quinoline - Wikipedia. (Source: Wikipedia, [Link]).

  • How to Monitor Phase Transitions in Pharmaceuticals. (Source: AZoM, [Link]).

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (Source: Robertson Microlit, [Link]).

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (Source: RSC Publishing, [Link]).

  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. (Source: OpenJournals UGent, [Link]).

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Safety & Regulatory Compliance

Safety

Quinolin-8-yl quinoline-8-sulfonate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Quinolin-8-yl Quinoline-8-Sulfonate As a complex heterocyclic sulfonate ester (CAS: 448208-16-0)[1], quinolin-8-yl quinoline-8-sulfonate is frequently utilized in specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Quinolin-8-yl Quinoline-8-Sulfonate

As a complex heterocyclic sulfonate ester (CAS: 448208-16-0)[1], quinolin-8-yl quinoline-8-sulfonate is frequently utilized in specialized synthetic pathways, drug development, and materials science. Because this molecule contains two stable quinoline moieties linked by a sulfonate ester bond, its disposal requires strict adherence to environmental and chemical safety regulations.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring laboratory compliance and environmental protection.

Mechanistic Degradation & Environmental Hazard Assessment

To manage waste effectively, scientists must understand the causality behind a molecule's environmental toxicity. Quinolin-8-yl quinoline-8-sulfonate is relatively stable in neutral organic solvents but poses a severe ecological threat if introduced into aqueous waste streams.

The Causality of Aquatic Toxicity: If released into the environment, the sulfonate ester bond is susceptible to aqueous hydrolysis—particularly under acidic or basic conditions—yielding quinoline-8-sulfonic acid and 8-hydroxyquinoline[2][3]. 8-Hydroxyquinoline is a potent bidentate chelator. In aquatic ecosystems, it strips essential trace metals (such as Cu²⁺ and Zn²⁺) from metalloenzymes in marine organisms, leading to high aquatic toxicity with long-lasting ecological damage[3][4].

Furthermore, the thermal decomposition of this compound generates highly toxic and corrosive gases, including nitrogen oxides (NOx) and sulfur oxides (SOx)[3]. This necessitates specialized destruction methodologies rather than standard waste processing.

DegradationPathway Parent Quinolin-8-yl quinoline-8-sulfonate Hydrolysis Aqueous Hydrolysis (Acids/Bases) Parent->Hydrolysis HQ 8-Hydroxyquinoline (Aquatic Toxin) Hydrolysis->HQ Sulfonic Quinoline-8-sulfonic acid (Corrosive) Hydrolysis->Sulfonic Chelation Metalloenzyme Chelation (Ecological Damage) HQ->Chelation

Environmental degradation pathway of quinolin-8-yl quinoline-8-sulfonate and resulting toxicity.

Table 1: Physicochemical & Hazard Profile Summary
Hazard ParameterMechanistic DescriptionLogistical Disposal Implication
Combustion Byproducts Emits SOx, NOx, CO, and CO₂ upon thermal breakdown[3].Incineration facilities must be equipped with an afterburner and alkaline scrubber[2][5].
Aquatic Toxicity High (derived from the 8-hydroxyquinoline hydrolysis product)[3].Strictly prohibited from sink or drain disposal. Must be isolated from aqueous streams.
Solubility Low water solubility; highly soluble in organic solvents[4].Liquid waste will primarily consist of organic solvent mixtures, requiring segregation.
Inhalation Hazard Fine powders can cause severe respiratory and mucosal irritation[6][7].Solid handling and disposal must occur within a certified chemical fume hood.

Operational Safety & Engineering Controls

Before initiating any disposal or cleanup procedures, establish a self-validating safety perimeter.

  • Engineering Controls: All transfers of solid powder or concentrated solutions must be performed inside a certified chemical fume hood to prevent aerosol and dust exposure[2][6].

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving is highly recommended for concentrated solutions).

    • Safety goggles conforming to EN 166 or NIOSH standards[2][5].

    • For bulk powder handling outside of optimal engineering controls, a P95 (US) or P1 (EU) particulate respirator is mandatory to prevent inhalation of micro-dust[5].

Step-by-Step Disposal Workflows

Standard biological wastewater treatment plants cannot effectively degrade these stable aromatic heterocycles. The universally mandated method of destruction is dissolution in a combustible solvent followed by high-temperature incineration [2][5].

Protocol A: Solid Waste Disposal (Unused Product & Contaminated Consumables)
  • Containment & Collection: Carefully sweep or shovel the solid material into a chemically compatible, sealable high-density polyethylene (HDPE) or glass container. Self-Validation Step: Visually inspect the transfer area under bright light to ensure no micro-dust has aerosolized or settled outside the fume hood.

  • Segregation: Do not mix this solid waste with reactive chemicals (e.g., strong oxidizing agents or strong bases) to prevent spontaneous exothermic degradation[8].

  • Labeling: Label the container explicitly as: "Hazardous Solid Waste: Toxic/Environmentally Hazardous (Quinolin-8-yl quinoline-8-sulfonate)."

  • Final Transfer: Transfer the sealed container to your Environmental Health and Safety (EHS) department. They will route it to a licensed hazardous waste facility for high-temperature incineration[2][3].

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Solvent Classification: Determine the primary solvent used in your reaction or assay.

    • Halogenated: (e.g., Dichloromethane, Chloroform) Route to the Halogenated Organic Waste carboy.

    • Non-Halogenated: (e.g., DMSO, DMF, Ethyl Acetate) Route to the Non-Halogenated Organic Waste carboy.

  • Transfer: Slowly pour the liquid waste into the designated carboy using a funnel. Self-Validation Step: Ensure the waste carboy is resting inside a secondary containment tray before pouring. A compromised tray negates the safety perimeter.

  • Sealing & Storage: Cap the waste carboy tightly immediately after use to prevent the volatilization of the carrier solvent and the concentration of the hazardous solute. Store in a cool, well-ventilated hazardous waste accumulation area[6][8].

Protocol C: Emergency Spill Response
  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Suppression: If the spill is solid, do not sweep dry , as this creates an inhalation hazard[2][3]. Lightly dampen the spill with a compatible solvent (or water, if necessary for dust suppression, though organic solvents are better for dissolution) or cover it with an inert absorbent material like vermiculite or sand[2][3].

  • Collection: Scoop the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket. Seal tightly and label for EHS pickup. Wash the contaminated surface thoroughly with soap and water to remove residual traces[8].

DisposalWorkflow Start Waste Generation: Quinolin-8-yl quinoline-8-sulfonate Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Spill Cleanup (Contaminated Debris) Start->Spill SolidBin Hazardous Solid Waste Bin (Double-Bagged HDPE) Solid->SolidBin OrganicBin Organic Waste Carboy (Halogenated/Non-Halogenated) Liquid->OrganicBin Spill->SolidBin Incineration High-Temp Incineration (with SOx/NOx Scrubbers) OrganicBin->Incineration SolidBin->Incineration

Step-by-step decision matrix for the segregation and disposal of quinoline sulfonate waste streams.

Regulatory Compliance & Mechanistic Rationale for Incineration

Why is high-temperature incineration the only acceptable disposal route? The rationale is grounded in the chemical stability of the quinoline rings.

When subjected to high-temperature incineration (>1,000°C), the molecule undergoes complete oxidation. The sulfur atom is oxidized to sulfur dioxide (SO₂), and the nitrogen atoms to nitrogen oxides (NOx). The mandatory afterburner ensures complete combustion of any volatilized aromatic fragments that might otherwise escape into the atmosphere, while the chemical scrubber neutralizes the highly acidic SOx and NOx gases before environmental release[2][5]. This process completely eliminates the risk of the compound entering the water table and executing its toxic metalloenzyme-chelating mechanism on aquatic life.

References

  • "448208-16-0 | MFCD02345468 | quinolin-8-yl quinoline-8-sulfonate", A2B Chem.
  • "8-Hydroxyquinoline sulfate - Safety Data Sheet", ChemicalBook.
  • "8-Hydroxy Quinoline CAS No 148-24-3 MATERIAL SAFETY DATA SHEET", CDH Fine Chemical.
  • "Safety Data Sheet: 8-Hydroxyquinoline", Carl ROTH.
  • "SAFETY DATA SHEET - 8-Hydroxyquinoline", Fisher Scientific.
  • "SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride", Thermo Fisher Scientific.
  • "SAFETY DATA SHEET - Quinoline-8-sulfonyl chloride", Fisher Scientific.
  • "SAFETY DATA SHEET - 8-Hydroxyquinoline", BYU.edu.

Sources

Handling

Personal protective equipment for handling Quinolin-8-yl quinoline-8-sulfonate

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as an integrated system of chemical logic. Quinolin-8-yl quinoline-8-sulfonate (CAS 448208-16-0) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as an integrated system of chemical logic. Quinolin-8-yl quinoline-8-sulfonate (CAS 448208-16-0) is a specialized sulfonate ester utilized extensively as an intermediate in the synthesis of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) inhibitors for drug development[1] and as a scaffold for advanced metal-ion sensors.

Because it contains a sulfonate ester linkage that is prone to hydrolysis, handling this compound requires anticipating the generation of reactive byproducts. This guide provides the definitive operational and logistical framework for safely managing this compound from storage to disposal.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first quantify the threat. The table below summarizes the critical data points that dictate our engineering controls and PPE selection.

Property / Hazard MetricValue / ClassificationOperational Implication
CAS Number 448208-16-0Use for exact inventory tracking and waste segregation.
Molecular Weight 352.37 g/mol Fine powder; high risk of aerosolization during transfer.
Precursor Reactivity H314 (Severe Skin Burns)Residual precursor traces (quinoline-8-sulfonyl chloride) necessitate strict barrier protection[2].
Optimal Storage Temp 2–8 °C (Desiccated)Prevents ambient moisture hydrolysis into irritant byproducts.
Fume Hood Face Velocity 80–100 fpmMinimum required airflow to prevent inhalation of STOT SE 3 dusts.

The Causality of PPE Selection: A Mechanistic Approach

Why do we mandate specific PPE for this compound? The sulfonate ester moiety is an excellent leaving group, making the compound highly reactive toward nucleophiles—including the proteins and moisture on human skin. If exposed to ambient humidity or sweat, it undergoes slow hydrolysis, releasing quinoline-8-sulfonic acid (a known irritant akin to its precursor, which causes severe burns[3]) and 8-hydroxyquinoline, a chelating agent with known aquatic toxicity and skin sensitization potential. Therefore, our PPE strategy is built fundamentally around moisture exclusion and barrier integrity .

Step-by-Step PPE Donning Methodology
  • Hand Protection (Double-Gloving): Don a pair of standard nitrile gloves (3 mil), followed by an outer layer of extended-cuff nitrile gloves (minimum 5 mil thickness). Causality: The outer glove absorbs any incidental powder contact and is immediately discarded upon contamination; the inner glove maintains the primary moisture barrier against sweat-induced hydrolysis.

  • Body Protection: Wear a fully buttoned, 100% cotton or flame-resistant (FR) lab coat. Causality: Synthetic materials (like polyester) must be avoided, as they can melt into the skin if secondary reactions or static discharges cause thermal runaway.

  • Eye/Face Protection: Equip snug-fitting chemical splash goggles. Causality: Standard safety glasses are insufficient. The fine powder of the sulfonate ester can aerosolize and bypass the gaps in standard glasses, reacting with the moisture in the eyes to cause severe irritation[2].

  • Respiratory Protection: When handling bulk quantities (>50g) outside of a closed system, an N95 or P100 particulate respirator is mandatory.

Experimental Workflow: Safe Handling & Reaction Setup

Every protocol must be a self-validating system. When utilizing Quinolin-8-yl quinoline-8-sulfonate in a nucleophilic substitution reaction, follow this validated workflow:

Step 1: Environmental Control & Transfer

  • Action: Purge the reaction vessel with dry Argon or Nitrogen. Weigh the compound using an anti-static weighing boat and a grounded spatula inside a fume hood (80-100 fpm).

  • Causality: Powders of highly conjugated aromatic systems accumulate static charge, leading to sudden dispersion or "jumping" of the powder. Inert gas prevents premature hydrolysis.

  • Validation: The powder transfers smoothly without clinging to the spatula, and the absence of a sharp, acidic odor confirms the integrity of the ester.

Step 2: Reaction Execution

  • Action: Dissolve the compound in an anhydrous polar aprotic solvent (e.g., DMF or DCM). Introduce the nucleophile dropwise at 0 °C.

  • Causality: Controlling the temperature mitigates the exothermic cleavage of the sulfonate ester, preventing solvent boil-off and aerosol generation.

Step 3: Alkaline Quenching

  • Action: Quench the reaction mixture slowly with a saturated aqueous sodium bicarbonate (

    
    ) solution.
    
  • Causality: This safely neutralizes any liberated sulfonic acid derivatives[3], preventing the formation of corrosive vapors.

  • Validation: The complete cessation of effervescence (

    
     evolution) confirms the total neutralization of all acidic byproducts.
    

Operational Logic Workflow

G Storage 1. Desiccator Storage (Moisture Exclusion) PPE 2. Don PPE (Double Nitrile, Goggles) Storage->PPE Hood 3. Fume Hood Transfer (Anti-static tools) PPE->Hood Reaction 4. Inert Reaction Setup (Argon/N2 Atmosphere) Hood->Reaction Quench 5. Alkaline Quench (NaHCO3 Neutralization) Reaction->Quench Waste 6. Segregated Disposal (Aromatic/Aqueous Waste) Quench->Waste

Workflow for the safe handling, reaction setup, and disposal of Quinolin-8-yl quinoline-8-sulfonate.

Spill & Disposal Logistics

Spill Response:

  • Isolate & Settle: Evacuate the immediate area for 10 minutes to allow aerosolized particulates to settle.

  • Containment: Cover the solid spill with damp sand or a commercial chemical absorbent to prevent dust generation. Never use a dry brush.

  • Neutralization: Carefully sweep the mixture into a secondary containment vessel and treat with a dilute alkaline solution (e.g., 5%

    
    ) to hydrolyze and neutralize the active ester.
    

Waste Segregation:

  • Solid Waste: Collect all contaminated PPE, weighing boats, and neutralized spill debris in a designated, clearly labeled solid hazardous waste container.

  • Aqueous Waste: Aqueous washings containing 8-hydroxyquinoline derivatives must be strictly segregated into "Halogenated/Aromatic Aqueous Waste." Do not allow this material to contaminate ground water systems due to its severe ecological toxicity[3].

References

  • Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors, ACS Omega. Available at:[Link][1]

Sources

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